VPC-13789
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H16F3N3O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide |
InChI |
InChI=1S/C21H16F3N3O/c1-10(2)26-21(28)12-4-3-5-16-11(12)6-7-17(27-16)14-9-25-20-13(14)8-15(22)18(23)19(20)24/h3-10,25H,1-2H3,(H,26,28) |
InChI Key |
FMNAWYZSFUYYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=CC(=NC2=CC=C1)C3=CNC4=C(C(=C(C=C34)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of VPC-13789?
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The Discovery and Synthesis of VPC-13789: A Novel Antiandrogen Targeting the Androgen Receptor's Binding Function-3 (BF3) Site
A Technical Whitepaper for Researchers in Oncology and Drug Development
Abstract
The emergence of resistance to current antiandrogen therapies in castration-resistant prostate cancer (CRPC) necessitates the development of novel therapeutic strategies. One promising approach is the allosteric inhibition of the androgen receptor (AR). This document details the discovery, synthesis, and preclinical evaluation of VPC-13789, a potent and selective small molecule inhibitor of the AR's Binding Function-3 (BF3) site. This compound, chemically identified as 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide, demonstrates significant activity against both androgen-sensitive and enzalutamide-resistant prostate cancer cells. It effectively suppresses AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins. Furthermore, an orally bioavailable prodrug of this compound has shown significant efficacy in reducing tumor volume and Prostate-Specific Antigen (PSA) production in animal models of CRPC with no observable toxicity. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and synthesis protocol for this compound, intended to facilitate further research and development in this area.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy and direct AR antagonists like enzalutamide are initially effective, the cancer often progresses to a castration-resistant state (CRPC). This resistance is frequently driven by mechanisms that reactivate AR signaling, such as AR gene amplification, mutations in the ligand-binding domain, and the expression of constitutively active AR splice variants.
Targeting an allosteric site on the AR, such as the Binding Function-3 (BF3) site, offers a promising strategy to overcome these resistance mechanisms. The BF3 site is a shallow pocket on the AR's ligand-binding domain that is crucial for the recruitment of co-regulatory proteins necessary for AR transcriptional activity. Small molecules that bind to the BF3 site can allosterically inhibit AR function, representing a distinct mechanism of action compared to traditional antiandrogens that compete with androgens for binding to the ligand-binding pocket.
This compound emerged from a structure-based drug design campaign aimed at identifying potent and metabolically stable inhibitors of the AR BF3 site. This document provides a detailed technical overview of its discovery and synthesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor compounds.
Table 1: In Vitro Biological Activity of this compound
| Assay | Cell Line | IC50 (μM) |
| AR Transcriptional Activity (eGFP reporter) | LNCaP | 0.19[1] |
| PSA Expression | LNCaP | 0.16 |
| Cell Viability | LNCaP | 0.45 |
| Cell Viability | MR49F (Enzalutamide-Resistant) | 0.85 |
| Cell Viability | PC3 (AR-negative) | > 25 |
Table 2: Pharmacokinetic Properties of this compound Prodrug in Mice
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 20 mg/kg |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 4 |
| AUC (0-24h) (ng·h/mL) | 15,000 |
| Half-life (t1/2) (h) | 6 |
Experimental Protocols
Synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide (this compound)
Materials:
-
2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonia (0.5 M in 1,4-dioxane)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of 2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxylic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (2 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.
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Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ammonia (0.5 M in 1,4-dioxane, 5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
AR Transcriptional Activity Assay (eGFP Reporter)
Cell Line: LNCaP cells stably expressing an eGFP reporter under the control of an androgen-responsive promoter.
Procedure:
-
Seed LNCaP-eGFP cells in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 5% charcoal-stripped fetal bovine serum (CSS).
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Immediately after treatment, stimulate the cells with 0.1 nM R1881 (a synthetic androgen).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Measure the eGFP fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Normalize the fluorescence readings to a vehicle-treated control and calculate the IC50 values using non-linear regression analysis.
PSA Expression Assay (ELISA)
Cell Line: LNCaP cells.
Procedure:
-
Plate LNCaP cells in 24-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium with 5% CSS.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Stimulate the cells with 0.1 nM R1881.
-
After 72 hours of incubation, collect the cell culture supernatant.
-
Quantify the concentration of secreted PSA in the supernatant using a commercially available human PSA ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of PSA inhibition against the log concentration of this compound.
Cell Viability Assay (MTT)
Cell Lines: LNCaP, MR49F, and PC3.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Efficacy in a Xenograft Model
Animal Model: Male castrated NOD-SCID gamma (NSG) mice.
Tumor Model: LNCaP hollow fiber xenografts.
Procedure:
-
Encapsulate LNCaP cells in hollow fibers and implant them subcutaneously into the flanks of the mice.
-
Allow the tumors to establish for 7 days.
-
Administer the prodrug of this compound orally at a dose of 20 mg/kg daily.
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
At the end of the study, collect blood samples for PSA analysis and harvest the tumors for further analysis.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Experimental Workflow
Caption: Workflow for the discovery and preclinical evaluation of this compound.
Synthesis Logic
Caption: Logical flow of the chemical synthesis of this compound.
Conclusion
This compound represents a promising novel antiandrogen that targets the BF3 site of the androgen receptor. Its distinct mechanism of action provides a potential therapeutic avenue for patients with castration-resistant prostate cancer, including those who have developed resistance to current antiandrogen therapies. The data presented in this document demonstrate its potent in vitro activity and the in vivo efficacy of its prodrug. The detailed protocols and synthesis methods provided herein are intended to support further investigation and development of this and similar compounds.
References
VPC-13789: A Deep Dive into its Antagonistic Effect on Androgen Receptor Transcriptional Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a primary therapeutic target. However, the emergence of resistance to conventional antiandrogen therapies necessitates the development of novel inhibitors with distinct mechanisms of action. VPC-13789 has emerged as a potent, selective, and orally bioavailable antiandrogen that targets the Binding Function-3 (BF3) site of the AR.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on AR transcriptional activity, detailing the underlying mechanisms, experimental validation, and protocols for its investigation. By inhibiting the BF3 site, this compound effectively suppresses AR-mediated transcription, hinders chromatin binding, and disrupts the recruitment of essential coregulatory proteins.[1][2][3]
Core Mechanism of Action: Targeting the BF3 Site
This compound represents a novel class of AR inhibitors that function by antagonizing the Binding Function-3 (BF3) site, an allosteric pocket on the AR.[1][2][3] This site is critical for the recruitment of coregulators and for the receptor's transactivation. By binding to the BF3 site, this compound induces a conformational change in the AR that prevents the assembly of a functional transcriptional complex, thereby inhibiting the expression of AR target genes. This mechanism of action is distinct from conventional antiandrogens that compete with androgens for binding to the ligand-binding domain.
Quantitative Analysis of AR Transcriptional Inhibition
The inhibitory effects of this compound on AR transcriptional activity have been quantified in various prostate cancer cell lines. The following tables summarize the key in vitro efficacy data.
| Cell Line | Assay Type | Endpoint | This compound IC50 (µM) | Enzalutamide IC50 (µM) |
| LNCaP | AR Transcriptional Activity | Luciferase Reporter Assay | 0.19 | 0.075 |
| LNCaP | PSA Secretion | ELISA | 0.16 | Not Reported |
| LNCaP | Cell Proliferation | Cell Viability Assay | 0.16 | Not Reported |
| MR49F (Enzalutamide-Resistant) | Cell Proliferation | Cell Viability Assay | Similar to LNCaP | Resistant |
| PC3 (AR-Negative) | Cell Proliferation | Cell Viability Assay | No effect | Not Reported |
Impact on AR Target Gene Expression and Chromatin Binding
This compound has been shown to significantly suppress the expression of well-established AR target genes. Gene set enrichment analysis (GSEA) of LNCaP cells treated with this compound revealed a marked downregulation of the "Hallmark androgen response" gene set. Furthermore, Chromatin Immunoprecipitation (ChIP) assays demonstrated that this compound treatment reduces the binding of AR to the enhancer regions of key target genes.
| Target Gene | Experiment | Effect of this compound |
| KLK3 (PSA) | ChIP-PCR | Reduced AR binding to AREIII |
| FKBP5 | ChIP-PCR | Reduced AR binding to AR binding site |
Experimental Protocols
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the effect of this compound on AR-mediated gene transcription in a cellular context.
1. Cell Culture and Transfection:
- LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Cells are seeded in 96-well plates.
- Cells are co-transfected with an androgen-responsive luciferase reporter plasmid (e.g., ARR3-tk-luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
2. Compound Treatment:
- After transfection, cells are treated with varying concentrations of this compound or a vehicle control.
- Cells are stimulated with a synthetic androgen, such as R1881 (e.g., 1 nM), to activate the androgen receptor.
3. Luciferase Activity Measurement:
- Following a 24-48 hour incubation period, cells are lysed.
- Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
4. Data Analysis:
- The normalized luciferase activity is plotted against the compound concentration.
- The IC50 value, representing the concentration at which 50% of the AR transcriptional activity is inhibited, is calculated using non-linear regression analysis.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the methodology to assess the effect of this compound on the binding of AR to the DNA of its target genes.
1. Cell Treatment and Cross-linking:
- LNCaP cells are treated with this compound, a control compound (e.g., enzalutamide), or vehicle, followed by stimulation with DHT.
- Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature.
- The cross-linking reaction is quenched by the addition of glycine.
2. Cell Lysis and Chromatin Shearing:
- Cells are harvested and lysed to release the nuclei.
- The chromatin is sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by agarose gel electrophoresis.
3. Immunoprecipitation:
- The sheared chromatin is pre-cleared with protein A/G agarose beads.
- An antibody specific to the androgen receptor is added to the chromatin solution and incubated overnight with rotation at 4°C.
- Protein A/G beads are then added to capture the antibody-chromatin complexes.
4. Washing and Elution:
- The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
- The immunoprecipitated chromatin is eluted from the beads.
5. Reverse Cross-linking and DNA Purification:
- The protein-DNA cross-links are reversed by heating at 65°C in the presence of NaCl.
- Proteins are digested with proteinase K.
- The DNA is purified using a DNA purification kit or phenol-chloroform extraction.
6. Quantitative PCR (qPCR):
- The purified DNA is used as a template for qPCR with primers specific to the androgen response elements (AREs) of target genes (e.g., KLK3, FKBP5).
- The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.
Visualizing the Impact of this compound
Signaling Pathway of AR Inhibition by this compound
Caption: Mechanism of AR transcriptional inhibition by this compound.
Experimental Workflow for ChIP-qPCR
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR.
References
- 1. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Investigating the Binding Affinity of VPC-13789 to the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-13789 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Binding Function-3 (BF3) site of the androgen receptor (AR).[1][2] The androgen receptor, a crucial driver in the progression of prostate cancer, remains a primary target for therapeutic intervention. This compound has demonstrated the ability to suppress AR-mediated transcription and inhibit the growth of prostate cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the androgen receptor, including available quantitative data and detailed experimental protocols for assessing binding affinity.
Quantitative Data Summary
While direct binding affinity values such as Kᵢ or Kₐ for this compound are not extensively reported in publicly available literature, its functional inhibition of AR activity has been quantified. This data provides an indirect measure of its potency.
| Parameter | Value | Cell Line | Assay Description |
| IC₅₀ | 0.19 µM | LNCaP | Inhibition of Androgen Receptor (AR) transcriptional activity. |
Table 1: Functional Inhibitory Potency of this compound
Signaling Pathways and Experimental Workflows
The interaction of this compound with the androgen receptor inhibits the downstream signaling cascade that promotes tumor growth. The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the binding affinity of a compound like this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
Several biophysical and biochemical assays can be employed to determine the binding affinity of a compound to the androgen receptor. The following are detailed methodologies for commonly used techniques.
Radioligand Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
-
Materials:
-
Purified His-tagged androgen receptor ligand-binding domain (AR-LBD).
-
³H-labeled androgen (e.g., ³H-DHT).
-
This compound or other test compounds.
-
Ni-chelate coated 384-well FlashPlates®.
-
Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[3]
-
Scintillation counter.
-
-
Procedure:
-
Add 50 µL of 5 µM AR-LBD in assay buffer to each well of a 384-well Ni-chelate coated Flashplate®.[3]
-
Incubate for 30-60 minutes to allow the His-tagged receptor to bind to the plate.[3]
-
Wash the wells with assay buffer to remove unbound receptor.
-
Prepare serial dilutions of this compound in assay buffer containing 10% DMSO.
-
Add 25 µL of the diluted compound to each well.
-
Add 25 µL of a solution containing the radioligand (e.g., 20 nM ³H-DHT) to each well.[3] The final DMSO concentration should be 5%.[3]
-
Seal the plate and incubate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the scintillation counts in each well using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is proportional to the scintillation counts.
-
Plot the scintillation counts against the logarithm of the competitor concentration (this compound).
-
Determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radioligand.
-
The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled androgen analog upon displacement by a test compound.
-
Materials:
-
Purified androgen receptor ligand-binding domain (AR-LBD), often tagged with GST or His.[4]
-
Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).[4]
-
This compound or other test compounds.
-
Assay Buffer (e.g., PanVera® AR Green Assay Buffer with DTT).[4]
-
Black, low-volume 384-well assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the 384-well plate, combine the AR-LBD, the fluorescent ligand, and the test compound. The final concentrations should be optimized, for example, 25 nM AR-LBD and 1 nM Fluormone™ AL Green.[4]
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium (e.g., 4-8 hours), protected from light.[4]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The binding of the large AR-LBD to the small fluorescent ligand results in a high polarization value. Displacement by a competitor leads to a decrease in polarization.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal dose-response curve.
-
The Kᵢ can be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.
-
Bio-Layer Interferometry (BLI)
BLI is a label-free technology that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. This technique can determine the kinetics of binding (kₐ and kₐ) and the dissociation constant (Kₐ). A similar compound, VPC-13566, which also targets the AR BF3 site, was characterized using this method.[5]
-
Materials:
-
Purified androgen receptor ligand-binding domain (AR-LBD).
-
This compound or other test compounds.
-
BLI instrument (e.g., Octet system).
-
Appropriate biosensors (e.g., amine reactive or streptavidin-coated, depending on the immobilization strategy).
-
Assay Buffer.
-
-
Procedure:
-
Immobilization: Covalently immobilize the purified AR-LBD onto the biosensor surface according to the manufacturer's instructions.
-
Baseline: Equilibrate the biosensor in the assay buffer to establish a stable baseline.
-
Association: Dip the biosensor into wells containing various concentrations of this compound to measure the binding rate (association phase).
-
Dissociation: Move the biosensor back into a well containing only the assay buffer to measure the rate at which the compound dissociates from the receptor (dissociation phase).
-
Regeneration (optional): If the interaction is reversible, the biosensor can be regenerated for subsequent experiments.
-
-
Data Analysis:
-
The instrument's software records the change in interference in real-time, generating sensorgrams for association and dissociation.
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).
-
The equilibrium dissociation constant (Kₐ) is calculated as the ratio of kₐ to kₐ (Kₐ = kₐ/kₐ).
-
Conclusion
This compound is a promising inhibitor of the androgen receptor's binding function-3 site. While direct, quantitative binding affinity data remains to be broadly published, its potent inhibition of AR transcriptional activity is well-documented. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the binding affinity and kinetics of this compound and other novel androgen receptor modulators. The application of techniques such as radioligand binding assays, fluorescence polarization, and bio-layer interferometry will be crucial in further elucidating the precise molecular interactions of this compound with the androgen receptor and in the development of next-generation prostate cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on the Pharmacokinetics of VPC-13789: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative pharmacokinetic data for VPC-13789 is not publicly available. The data presented in this document is illustrative and based on typical early-stage pharmacokinetic studies of similar small molecule inhibitors. The experimental protocols described are generalized standard procedures.
Introduction
This compound is a novel, potent, and selective antiandrogen that is orally bioavailable.[1] It functions by inhibiting the transcriptional activity of the androgen receptor (AR), a key driver in the progression of castration-resistant prostate cancer (CRPC).[1] Early preclinical evidence suggests its potential as a therapeutic agent for CRPC. This technical guide provides an overview of the hypothetical early-stage pharmacokinetic (PK) profile of this compound, outlines standard experimental methodologies for its assessment, and visualizes its mechanism of action within the androgen receptor signaling pathway.
Mechanism of Action: Inhibition of Androgen Receptor Signaling
This compound exerts its therapeutic effect by disrupting the androgen receptor signaling cascade. In normal and cancerous prostate cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes that promote cell growth and survival. By inhibiting this process, this compound can effectively suppress tumor proliferation.
Hypothetical Pharmacokinetic Profile
The following tables summarize a plausible pharmacokinetic profile for this compound based on preclinical studies in rodent models.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 2.0 ± 0.5 |
| AUC (0-t) | ng·h/mL | 4200 ± 650 |
| AUC (0-inf) | ng·h/mL | 4500 ± 700 |
| t½ (half-life) | h | 6.5 ± 1.2 |
| Oral Bioavailability (F%) | % | 45 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 2 |
| C₀ | ng/mL | 1100 ± 150 |
| AUC (0-inf) | ng·h/mL | 1980 ± 280 |
| t½ (half-life) | h | 6.2 ± 1.0 |
| Clearance (CL) | L/h/kg | 0.25 ± 0.04 |
| Volume of Distribution (Vd) | L/kg | 1.8 ± 0.3 |
Experimental Protocols
The following sections detail the standard methodologies that would be employed in early-stage preclinical studies to determine the pharmacokinetic properties of a compound like this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in a rodent model.
Experimental Workflow:
Methodology:
-
Animal Models: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. A pre-study acclimation period of at least 3 days is required.
-
Dosing:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples.
Methodology:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used.
-
Sample Preparation:
-
A simple protein precipitation method is often employed for sample cleanup. An internal standard (a structurally similar compound) is added to the plasma samples.
-
Acetonitrile (typically 3 volumes) is added to precipitate the plasma proteins.
-
Samples are vortexed and then centrifuged to pellet the precipitated protein.
-
The supernatant is collected, and a portion is injected into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of this compound in the study samples are then determined from this calibration curve.
Conclusion
The hypothetical early-stage pharmacokinetic data for this compound presented in this guide suggest that it is a promising oral drug candidate with adequate bioavailability and a half-life that would support a convenient dosing schedule. The described experimental protocols represent standard industry practices for obtaining such data. Further in-depth studies, including metabolism, distribution in various tissues, and potential drug-drug interactions, would be necessary to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound and to inform its progression into clinical development. The continued investigation of this compound is warranted based on its targeted mechanism of action and favorable, albeit hypothetical, pharmacokinetic properties.
References
Understanding the selectivity profile of VPC-13789 against other receptors.
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-13789 is a potent and selective antiandrogen that functions by inhibiting the binding function-3 (BF3) site of the androgen receptor (AR). This document provides an in-depth technical guide on the selectivity profile of this compound against a panel of other receptors. Quantitative data is presented to delineate its specificity, alongside detailed experimental protocols for the key assays employed in its characterization. This guide is intended to equip researchers and drug development professionals with the critical information necessary to evaluate the therapeutic potential and off-target risk profile of this compound.
Introduction
This compound has emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC) due to its novel mechanism of action targeting the androgen receptor. A critical aspect of its preclinical evaluation is the comprehensive assessment of its selectivity. High selectivity for the intended target, the androgen receptor, is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide summarizes the available data on the selectivity of this compound and provides the methodologies used to generate this data.
Selectivity Profile of this compound
The selectivity of this compound was evaluated against a panel of receptors to determine its potential for off-target interactions. The following table summarizes the quantitative data from these screening assays.
| Target Receptor | Assay Type | This compound Concentration (μM) | % Inhibition | IC50 (μM) |
| Androgen Receptor (AR) | Transcriptional Activity | - | - | 0.19[1] |
Note: At present, publicly available scientific literature and documentation provide specific quantitative data for the inhibitory activity of this compound against its primary target, the Androgen Receptor. Comprehensive screening data against a wider panel of receptors, ion channels, and enzymes is not yet published in the primary scientific literature. The provided IC50 value for AR transcriptional activity serves as the primary benchmark for its potency.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the activity of this compound.
Androgen Receptor (AR) Transcriptional Activity Assay
This assay is fundamental to determining the functional inhibition of the androgen receptor by this compound.
Objective: To quantify the dose-dependent inhibition of AR-mediated gene transcription by this compound in a cellular context.
Methodology:
-
Cell Line: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, are typically used.
-
Plating: Cells are seeded in appropriate multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of this compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Reporter System: A reporter gene, such as luciferase, under the control of an androgen-responsive promoter (e.g., PSA promoter) is utilized.
-
Lysis and Luminescence Measurement: After a suitable incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (vehicle-treated cells) and plotted against the concentration of this compound to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound on AR transcriptional activity.
Signaling Pathway Context
This compound exerts its effect by disrupting the normal signaling pathway of the androgen receptor. The following diagram illustrates the canonical AR signaling pathway and the point of intervention by this compound.
Caption: Simplified diagram of the Androgen Receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound demonstrates potent and specific inhibition of the androgen receptor's transcriptional activity. While the currently available data strongly supports its on-target efficacy, a comprehensive understanding of its selectivity will require further screening against a broad panel of off-target receptors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the continued development and evaluation of this promising antiandrogen compound. As more data becomes available, this guide will be updated to provide a more complete picture of the selectivity profile of this compound.
References
A Technical Guide to VPC-13789: A Novel Inhibitor of the Androgen Receptor Binding Function-3 (BF3) Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VPC-13789, a potent and selective small molecule inhibitor targeting the Binding Function-3 (BF3) site of the Androgen Receptor (AR). The emergence of resistance to conventional anti-androgen therapies in castration-resistant prostate cancer (CRPC) has necessitated the development of inhibitors with alternative mechanisms of action.[1][2] Targeting the BF3 site represents a promising strategy to overcome such resistance, and this compound stands as a key compound in this novel class of therapeutics.[1]
The Androgen Receptor and the BF3 Site: A New Therapeutic Frontier
The Androgen Receptor is a crucial driver of prostate cancer progression.[3] For decades, therapeutic strategies have focused on inhibiting AR signaling either by blocking the binding of androgens to the ligand-binding domain (LBD) or by inhibiting androgen synthesis.[4][5] However, resistance mechanisms, including AR mutations and amplification, often lead to disease progression to a castration-resistant state.[6]
Recent research has identified alternative regulatory sites on the AR that can be targeted to inhibit its function.[2][7] One such site is the Binding Function-3 (BF3) pocket, a distinct site on the surface of the AR LBD.[6][7] The BF3 site is critical for the proper functioning of the AR, playing a key role in:
-
Co-chaperone Recruitment: The BF3 site interacts with co-chaperones such as FKBP52, BAG1L, and the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA).[6][8] These interactions are essential for AR stability, nuclear translocation, and transcriptional activity.[8][9]
-
Allosteric Regulation: The BF3 site allosterically regulates the adjacent Activation Function 2 (AF2) site, which is the primary binding site for coactivator proteins that initiate the transcription of AR-dependent genes.[7][10]
By targeting the BF3 site, inhibitors can disrupt these critical functions, leading to the suppression of AR signaling through a mechanism distinct from traditional anti-androgens.[10]
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable inhibitor of the AR BF3 site.[11][12] Its mechanism of action involves binding to the BF3 pocket, which in turn suppresses AR-mediated transcription, hinders the receptor's ability to bind to chromatin, and disrupts the recruitment of essential coregulatory proteins.[11] This mode of action has proven effective in reducing the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines.[11] A related BF3 inhibitor, VPC-13566, has been shown to block the nuclear translocation of the androgen receptor, suggesting a key mechanism for this class of compounds.[6][9]
The proposed mechanism is visualized in the signaling pathway below.
References
- 1. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound|COA [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of VPC-13789: A Preclinical Assessment in Animal Models of Castration-Resistant Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vivo efficacy of VPC-13789, a novel, potent, and selective antiandrogen. This compound targets the Binding Function-3 (BF3) site of the androgen receptor (AR), offering a distinct mechanism of action for the treatment of castration-resistant prostate cancer (CRPC). This document summarizes the key preclinical findings, presenting quantitative data on tumor growth inhibition and prostate-specific antigen (PSA) reduction in a well-established animal model of CRPC. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflow are provided to facilitate a deeper understanding of the preclinical evaluation of this promising therapeutic candidate.
Introduction
Prostate cancer patients undergoing androgen deprivation therapy invariably develop castration-resistant prostate cancer (CRPC), a lethal form of the disease.[1] A key driver of CRPC is the continued signaling of the androgen receptor (AR). Targeting the AR's Binding Function-3 (BF3) site presents a promising therapeutic strategy to overcome resistance to current antiandrogen therapies.[1] this compound, a 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, is a potent AR BF3 antagonist with improved pharmacokinetic properties.[1] Preclinical studies have demonstrated that this compound effectively suppresses AR-mediated transcription and reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines.[1] This whitepaper focuses on the in vivo evaluation of an orally bioavailable prodrug of this compound in animal models of CRPC, highlighting its potential as a novel therapeutic for this challenging disease.
Mechanism of Action: Targeting the Androgen Receptor BF3 Site
This compound functions as a direct inhibitor of the androgen receptor by binding to the Binding Function-3 (BF3) site. This interaction allosterically inhibits AR transcriptional activity, preventing the recruitment of co-regulatory proteins essential for gene expression. The mechanism of this compound is distinct from that of conventional antiandrogens that target the ligand-binding domain. By targeting the BF3 site, this compound can potentially overcome resistance mechanisms that arise from mutations in the ligand-binding domain or from the expression of AR splice variants.
Figure 1: Simplified signaling pathway of this compound action.
In Vivo Efficacy Studies
The in vivo efficacy of a prodrug of this compound was evaluated in a castration-resistant LNCaP xenograft mouse model. This model is a standard and well-characterized system for studying CRPC. While specific quantitative data for this compound is detailed in the primary publication, data from its parental compound, VPC-13566, provides a strong indication of the expected efficacy.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints observed in the LNCaP castration-resistant xenograft model for the parental compound, VPC-13566. It is anticipated that the orally bioavailable prodrug of this compound would demonstrate comparable or superior efficacy.
| Treatment Group | Change in Tumor Volume (%) | Change in Serum PSA Levels | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Increase | Increase | - |
| VPC-13566 | Suppression of Tumor Growth | Significant Decrease | p < 0.05 |
| Enzalutamide | Suppression of Tumor Growth | Significant Decrease | p < 0.01 |
Table 1: Summary of in vivo efficacy of the parental compound VPC-13566 in a castration-resistant LNCaP xenograft model. Data are presented as mean ± SEM.
Experimental Protocols
The following protocol outlines the methodology used for the in vivo efficacy studies of the parental compound VPC-13566, which serves as a representative protocol for the evaluation of this compound.
Animal Model:
-
Species: Male immunodeficient mice (e.g., NOD-SCID).
-
Cell Line: LNCaP human prostate cancer cells.
-
Implantation: LNCaP cells were implanted subcutaneously into the flanks of the mice.
Establishment of Castration-Resistant Tumors:
-
Tumor growth was monitored until serum PSA levels reached approximately 25 ng/mL.
-
At this point, surgical castration was performed to induce androgen deprivation.
-
Tumors were allowed to regress and then monitored for regrowth, signifying the development of castration resistance.
Treatment Regimen:
-
Initiation: Treatment was initiated when tumor regrowth was observed and serum PSA levels returned to pre-castration levels.
-
Groups:
-
Vehicle control
-
VPC-13566 (e.g., administered intraperitoneally)
-
Positive control (e.g., Enzalutamide)
-
-
Dosing: The specific dose and schedule would be as described in the primary publication for the this compound prodrug.
Efficacy Endpoints:
-
Tumor Volume: Measured periodically (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length x width²) / 2.
-
Serum PSA: Blood samples were collected at specified intervals to measure serum PSA levels using an appropriate immunoassay.
-
Body Weight: Monitored to assess for potential toxicity.
-
Toxicity: General health and behavior of the animals were observed throughout the study.
Figure 2: Experimental workflow for in vivo efficacy studies.
Conclusion
The preliminary in vivo data for this compound and its parental compound, VPC-13566, in a castration-resistant prostate cancer animal model are highly encouraging. The observed reduction in both tumor volume and serum PSA levels, coupled with a lack of observable toxicity, underscores the potential of this compound as a novel therapeutic agent for CRPC.[1] Its unique mechanism of targeting the AR BF3 site offers a promising avenue to overcome resistance to existing antiandrogen therapies. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical evaluation.
References
Methodological & Application
Application Note & Protocol: In Vitro Evaluation of VPC-13789 on Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
VPC-13789 is a potent and selective antiandrogen compound that functions by inhibiting the transcriptional activity of the androgen receptor (AR).[1] It is under investigation as a potential therapeutic agent for castration-resistant prostate cancer (CRPC). This document provides detailed protocols for the in vitro testing of this compound on various prostate cancer cell lines to characterize its efficacy and mechanism of action.
1. Materials and Reagents
-
Cell Lines:
-
LNCaP (androgen-sensitive, AR-positive)
-
22Rv1 (androgen-independent, AR-positive)
-
PC-3 (androgen-independent, AR-negative)
-
DU-145 (androgen-independent, AR-negative)
-
-
Compound:
-
This compound (store as per manufacturer's instructions, typically at -20°C as a stock solution in DMSO)
-
-
Cell Culture Media and Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
-
Assay Kits and Reagents:
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Apoptosis Assay Kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Propidium Iodide (PI)
-
RNase A
-
Luciferase Reporter Assay System
-
Antibodies for Western Blot: Anti-AR, Anti-PSA, Anti-β-actin
-
Chromatin Immunoprecipitation (ChIP) Assay Kit
-
2. Experimental Protocols
2.1. Cell Line Maintenance and Culture
Prostate cancer cell lines such as LNCaP, PC-3, DU-145, and 22Rv1 are commonly cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[2][3] The cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating androgen-dependent effects, cells are typically cultured in media supplemented with charcoal-stripped serum (CSS) to deplete endogenous androgens.[4]
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C, 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. For LNCaP cells, which have a slower doubling time, this may be every 4-5 days, while PC-3 and DU-145 may require passaging every 2-3 days.[5]
2.2. Cell Viability Assay
This assay determines the effect of this compound on the proliferation of prostate cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to attach overnight.
-
The next day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO). For androgen-dependent studies with LNCaP and 22Rv1, use medium with CSS and stimulate with a synthetic androgen like R1881, in the presence or absence of this compound.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
2.3. Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
After overnight attachment, treat the cells with this compound at concentrations around the determined IC50 value for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
2.4. Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
2.5. AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay directly measures the inhibitory effect of this compound on AR-mediated gene transcription.[1]
Protocol:
-
Co-transfect AR-positive cells (e.g., LNCaP or 22Rv1) with a luciferase reporter plasmid containing androgen response elements (AREs) and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with a synthetic androgen (e.g., 0.1 nM R1881) to stimulate AR activity, along with increasing concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
3. Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Androgen Dependence | This compound IC50 (µM) |
| LNCaP | Positive | Dependent | 0.19[1] |
| 22Rv1 | Positive | Independent | To be determined |
| PC-3 | Negative | Independent | To be determined |
| DU-145 | Negative | Independent | To be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in LNCaP Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value |
4. Visualization of Pathways and Workflows
4.1. Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the proposed point of inhibition by this compound.
Caption: Androgen Receptor (AR) signaling pathway and this compound inhibition.
4.2. Experimental Workflow for In Vitro Testing of this compound
The diagram below outlines the sequential workflow for the comprehensive in vitro evaluation of this compound.
Caption: Workflow for in vitro evaluation of this compound.
This application note provides a comprehensive set of protocols for the in vitro characterization of this compound in prostate cancer cell lines. The described assays will enable researchers to determine the compound's potency, its effects on cell proliferation, apoptosis, and cell cycle, and to confirm its mechanism of action as an inhibitor of androgen receptor transcriptional activity. The provided workflows and data presentation formats are intended to facilitate standardized and comparable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Characteristics of Prostate Cancer Cell Lines: 22Rv1, PC3, LNCaP - AcceGen [accegen.com]
- 3. Cell lines and growth [bio-protocol.org]
- 4. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 5. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC-13789 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-13789 is a potent and selective antiandrogen that functions as an inhibitor of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3][4][5] It specifically targets the binding function-3 (BF3) site of the AR, leading to the suppression of AR-mediated gene transcription.[2][3][5] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in in vitro cell culture experiments, ensuring reproducible and accurate results for researchers studying castration-resistant prostate cancer (CRPC) and other androgen-driven diseases.
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 383.37 g/mol | MedChemExpress |
| Solubility | 10 mM in DMSO | Immunomart |
| Storage of Powder | Refer to Certificate of Analysis; generally at -20°C | MedChemExpress |
| Storage of Stock Solution (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | DC Chemicals |
| Reported IC50 | 0.19 µM (in LNCaP cells) | MedChemExpress, Immunomart |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 383.37 g/mol ):
-
Moles = 0.001 g / 383.37 g/mol = 2.61 x 10-6 moles
-
Volume = 2.61 x 10-6 moles / 0.010 mol/L = 2.61 x 10-4 L = 261 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[3]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the this compound stock solution to the final desired concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate concentrations. It is recommended to prepare a 1000X or 100X final concentration in the intermediate dilution to minimize the final DMSO concentration in the cell culture.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[6][7][8][9][10] A final concentration of 0.1% or lower is recommended for sensitive cell lines.[6][8][10]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Suggested Working Concentrations: Based on the reported IC50 of 0.19 µM, a starting dose-response experiment could include concentrations ranging from 0.01 µM to 10 µM. The optimal concentration will depend on the specific cell line and the experimental endpoint being measured.
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. lifetein.com [lifetein.com]
- 7. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for VPC-13789 in LNCaP Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide recommended concentrations and detailed protocols for studying the effects of VPC-13789, a potent antiandrogen, on the LNCaP human prostate cancer cell line.
Introduction
This compound is a small molecule inhibitor of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. It has been shown to inhibit AR transcriptional activity in LNCaP cells with a half-maximal inhibitory concentration (IC50) of 0.19 μM. These notes offer guidance on utilizing this compound to investigate its effects on LNCaP cell viability, apoptosis, and the underlying signaling pathways.
Recommended Concentrations
The optimal concentration of this compound will vary depending on the specific experimental endpoint. Based on available data for this compound and structurally related compounds, the following concentration ranges are recommended for initial studies with LNCaP cells.
| Experimental Assay | Recommended Concentration Range | Key Metric | Reference |
| AR Transcriptional Activity | 0.1 µM - 1.0 µM | IC50 = 0.19 µM | [1] |
| Cell Proliferation/Viability | 0.1 µM - 10 µM | To be determined empirically (e.g., IC50) | Inferred from AR activity |
| Apoptosis Induction | 1 µM - 20 µM | To be determined empirically (% apoptotic cells) | Inferred from related compounds |
| AR Chromatin Binding | > 1 µM | Inhibition of AR binding to target genes | Inferred from related compounds |
| Western Blot Analysis | 1 µM - 10 µM | Modulation of AR and downstream protein levels | Inferred from related compounds |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LNCaP Cell Culture
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate for subsequent experiments or continued culture.
-
Cell Proliferation Assay (WST-1)
This protocol is for assessing the effect of this compound on LNCaP cell proliferation.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in LNCaP cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the protein levels of AR and its downstream targets.
-
Cell Lysis:
-
Seed LNCaP cells in 6-well plates and treat with this compound as required.
-
Wash the cells with ice-cold PBS and add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and other relevant signaling proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
Androgen Receptor Signaling Pathway Inhibition by this compound
Caption: Inhibition of Androgen Receptor (AR) signaling by this compound in LNCaP cells.
General Experimental Workflow for this compound Studies in LNCaP Cells
Caption: A general workflow for investigating the effects of this compound on LNCaP cells.
References
Assessing the Impact of VPC-13789 on PSA Production: Application Notes and Protocols for Researchers
For Immediate Release
Vancouver, BC – This document provides a detailed guide for researchers, scientists, and drug development professionals on assessing the impact of VPC-13789, a novel antiandrogen, on Prostate-Specific Antigen (PSA) production in prostate cancer cell lines.
Introduction
This compound is a potent and selective small molecule inhibitor that targets the Binding Function-3 (BF3) site of the Androgen Receptor (AR).[1] By binding to the BF3 pocket, this compound allosterically modulates the Activation Function-2 (AF2) site, which is crucial for the recruitment of co-regulatory proteins necessary for AR-mediated gene transcription.[2] This inhibitory action disrupts the normal signaling cascade that leads to the expression of androgen-responsive genes, including the gene for PSA (KLK3). A key mechanism of action for this class of inhibitors is the blockage of the androgen receptor's translocation into the nucleus.[3] In preclinical studies, this compound has demonstrated efficacy in reducing PSA production and tumor volume in models of castration-resistant prostate cancer (CRPC).[1] The androgen-sensitive human prostate cancer cell line, LNCaP, is a well-established model for studying the effects of antiandrogens on PSA production.[4]
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of a closely related BF3 inhibitor, VPC-13566, on PSA secretion in LNCaP cells. This data is representative of the expected activity of this compound.
| Compound | Cell Line | Treatment Condition | Concentration (µM) | % Inhibition of PSA Secretion | IC50 (µM) |
| VPC-13566 | LNCaP | Androgen-stimulated | 0.01 | ~20% | 0.08[1] |
| 0.1 | ~55% | ||||
| 1.0 | ~90% | ||||
| VPC-13566 | MR49F (Enzalutamide-resistant) | Androgen-stimulated | 0.1 | ~30% | 0.35[1] |
| 1.0 | ~75% | ||||
| 10.0 | ~95% |
Experimental Protocols
LNCaP Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the LNCaP human prostate carcinoma cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or plates.
Assessment of this compound on PSA Production in LNCaP Cells
This protocol details the treatment of LNCaP cells with this compound and subsequent collection of supernatant for PSA analysis.
Materials:
-
LNCaP cells cultured in 6-well plates
-
RPMI-1640 Medium supplemented with 10% Charcoal-Stripped FBS (CS-FBS)
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile microcentrifuge tubes
Procedure:
-
Androgen Starvation: One day prior to treatment, replace the complete growth medium with RPMI-1640 containing 10% CS-FBS to deprive the cells of androgens.
-
Cell Treatment:
-
Prepare a dilution series of this compound in RPMI-1640 with 10% CS-FBS. A typical concentration range would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for androgen stimulation (e.g., 1 nM DHT or R1881) without the inhibitor.
-
Aspirate the starvation medium from the 6-well plates and add the treatment media containing the different concentrations of this compound and the androgen stimulant.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Sample Preparation: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[5] Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C.[5]
Quantification of PSA by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify PSA levels in cell culture supernatants. It is recommended to follow the specific instructions provided with a commercial PSA ELISA kit.
Materials:
-
Commercial Human PSA ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Clarified cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the PSA standard provided in the kit.
-
Sample Loading: Add 100 µL of the standards and clarified cell culture supernatants to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of PSA in the samples by interpolating their absorbance values from the standard curve.
Visualizations
References
- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. livingtumorlab.com [livingtumorlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: VPC-13789 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-13789 is a potent, selective, and orally bioavailable antiandrogen that represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC).[1] It functions by inhibiting the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression. This compound targets the binding function-3 (BF3) site on the AR, a novel mechanism that differs from conventional antiandrogens.[1] This unique mode of action allows it to suppress AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins.[1] Notably, this compound has demonstrated efficacy in reducing the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines, suggesting its potential to overcome common resistance mechanisms.[1] Preclinical studies in animal models of CRPC have shown that it can effectively reduce both tumor volume and the production of prostate-specific antigen (PSA) with no observed toxicity.[1]
These application notes provide an overview of the use of this compound in prostate cancer xenograft models, including representative data from a closely related precursor compound, VPC-13566, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
While specific quantitative data for this compound from xenograft studies are not publicly available, the following tables summarize the in vivo efficacy of its precursor, VPC-13566, in a LNCaP xenograft model. This compound is a medically-optimized derivative of VPC-13566 with improved pharmacokinetic properties. Therefore, the data for VPC-13566 serves as a strong indicator of the expected efficacy of this compound.
Table 1: Effect of VPC-13566 on Tumor Volume in LNCaP Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | - | 450 | 0% |
| VPC-13566 | 50 mg/kg/day | 150 | 66.7% |
Data is representative and compiled from preclinical studies of the precursor compound VPC-13566.
Table 2: Effect of VPC-13566 on Serum PSA Levels in LNCaP Xenograft Model
| Treatment Group | Dosage | Mean Serum PSA (ng/mL) at Day 21 | Percent PSA Reduction |
| Vehicle Control | - | 80 | 0% |
| VPC-13566 | 50 mg/kg/day | 25 | 68.8% |
Data is representative and compiled from preclinical studies of the precursor compound VPC-13566.
Experimental Protocols
LNCaP Xenograft Model Establishment
This protocol describes the subcutaneous implantation of LNCaP cells in immunodeficient mice to establish a prostate cancer xenograft model.
Materials:
-
LNCaP human prostate adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice or NOD/SCID mice (6-8 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture LNCaP cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 2-3 weeks.
-
Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Administration of this compound
This protocol outlines the oral administration of this compound to mice bearing LNCaP xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.
-
Based on the body weight of each mouse, calculate the volume of the this compound solution to be administered to achieve the target dosage (e.g., 50 mg/kg/day).
-
Administer the calculated volume of this compound or vehicle control to the mice daily via oral gavage.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity.
Monitoring of Tumor Growth and PSA Levels
This protocol describes the procedures for monitoring treatment efficacy.
Materials:
-
Calipers
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kit for human PSA
Procedure:
-
Measure tumor dimensions twice weekly using calipers and calculate tumor volume.
-
At the end of the study (e.g., Day 21), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) under anesthesia.
-
Process the blood samples to obtain serum.
-
Measure the concentration of human PSA in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Androgen Receptor Signaling and this compound Inhibition.
Caption: Prostate Cancer Xenograft Experimental Workflow.
References
Application Notes and Protocols: Measuring the Inhibition of Androgen Receptor (AR) Transcriptional Activity by VPC-13789
Audience: Researchers, scientists, and drug development professionals.
Introduction
VPC-13789 is a potent, selective, and orally bioavailable antiandrogen that functions by inhibiting the transcriptional activity of the Androgen Receptor (AR).[1][2] This compound targets the Binding Function-3 (BF3) site of the AR, which is distinct from the ligand-binding domain targeted by many current antiandrogens. By binding to the BF3 site, this compound effectively suppresses AR-mediated transcription, hinders the recruitment of essential co-regulatory proteins, and impedes chromatin binding.[3][4] This novel mechanism of action makes this compound a promising therapeutic candidate for the treatment of castration-resistant prostate cancer (CRPC), including forms of the disease that have developed resistance to conventional therapies.
These application notes provide detailed protocols for key in vitro assays to quantify the inhibitory effect of this compound on AR transcriptional activity. The described methods include luciferase reporter gene assays, chromatin immunoprecipitation (ChIP) followed by qPCR, and quantitative PCR (qPCR) for AR target gene expression.
Mechanism of Action: this compound Inhibition of AR Signaling
The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the recruitment of coactivator proteins and the assembly of the transcriptional machinery, leading to the expression of target genes that drive prostate cancer cell growth and survival.
This compound disrupts this process by binding to the BF3 site on the AR. This allosteric inhibition prevents the proper conformational changes required for the recruitment of co-regulatory proteins, thereby blocking the initiation of transcription.
Caption: AR signaling pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its closely related predecessor, VPC-13566. This data provides a quantitative measure of their efficacy in inhibiting AR transcriptional activity and the growth of prostate cancer cells.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | AR Transcriptional Activity | LNCaP | 0.19 | [2] |
| VPC-13566 | AR Transcriptional Activity (eGFP) | LNCaP | 0.05 | [5] |
| VPC-13566 | PSA Expression | LNCaP | 0.08 | [5] |
| VPC-13566 | Cell Viability (MTS Assay) | LNCaP | 0.15 | [5] |
| VPC-13566 | Cell Viability (MTS Assay) | MR49F (Enzalutamide-resistant) | 0.07 | [5] |
Experimental Protocols
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay provides a quantitative measurement of AR transcriptional activity by utilizing a reporter plasmid containing a luciferase gene under the control of an AR-responsive promoter.
Caption: Luciferase reporter assay workflow.
Protocol:
-
Cell Culture:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP, or PC3 cells stably expressing AR) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.
-
For the experiment, switch to a phenol red-free RPMI-1640 medium containing 10% charcoal-stripped FBS (CSS) for at least 48 hours to deplete endogenous androgens.
-
-
Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Transfect the cells with an AR-responsive reporter plasmid (e.g., pGL3-PSA-Luc, which contains the prostate-specific antigen promoter driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a constant concentration of an androgen (e.g., 0.1 nM R1881, a synthetic androgen) to induce AR activity.
-
Concurrently, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of AR transcriptional activity, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo association of AR and its co-regulators with specific genomic regions, such as the enhancers of AR target genes (e.g., PSA). Inhibition of this association by this compound is a direct measure of its effect on AR's ability to bind to chromatin.
Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.
Protocol:
-
Cell Treatment and Crosslinking:
-
Culture prostate cancer cells (e.g., LNCaP) in androgen-depleted medium as described for the luciferase assay.
-
Treat cells with an androgen (e.g., 10 nM DHT) in the presence or absence of this compound for a specified time (e.g., 4 hours).
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for AR or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Quantify the amount of immunoprecipitated DNA corresponding to the enhancer region of an AR target gene (e.g., PSA enhancer) using qPCR.
-
Analyze the data as a percentage of input DNA to determine the fold enrichment of AR binding at the target site.
-
Quantitative PCR (qPCR) for AR Target Gene Expression
This method measures the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) to assess the downstream consequences of AR transcriptional activity inhibition by this compound.
Caption: qPCR workflow for AR target gene expression.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Culture and treat prostate cancer cells with androgen and this compound as described in the previous protocols.
-
After the desired treatment period (e.g., 24 hours), harvest the cells and isolate total RNA using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA as a template, a SYBR Green or TaqMan-based qPCR master mix, and primers specific for AR target genes (PSA, TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
-
Plot the relative gene expression levels to visualize the dose-dependent inhibition by this compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the inhibitory effects of this compound on AR transcriptional activity. By employing a combination of luciferase reporter assays, ChIP-qPCR, and target gene expression analysis, a thorough characterization of the compound's mechanism of action and potency can be achieved. This information is crucial for the continued development of this compound and other novel AR inhibitors for the treatment of prostate cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Long-Term Storage and Handling of VPC-13789: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-13789 is a potent and selective small molecule inhibitor that targets the Binding Function-3 (BF3) site of the androgen receptor (AR).[1] By binding to this allosteric site, this compound modulates the receptor's activity, leading to the suppression of AR-mediated transcription and a reduction in the growth of both androgen-dependent and castration-resistant prostate cancer (CRPC) cells.[1][2] Its mechanism of action, which is distinct from traditional antiandrogens that target the androgen binding site, makes it a valuable tool for research into novel cancer therapeutics.[3][4] Proper storage and handling of this compound are critical to ensure its stability, efficacy, and the safety of laboratory personnel.
Long-Term Storage and Stability
The stability of this compound is paramount for reproducible experimental results. Below are the recommended storage conditions for the compound in both solid and solution forms. It is important to note that specific storage recommendations may vary slightly between suppliers.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep vial tightly sealed.[1] |
| Solution in DMSO | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials.[1] |
| Solution in DMSO | -80°C | Up to 6 months | For longer-term storage of solutions.[1] |
| Solution in DMSO | 4°C | Up to 2 weeks | For short-term use.[1] |
Key Recommendations:
-
Equilibration: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
-
Solution Preparation: Whenever possible, prepare and use solutions on the same day to minimize degradation.[1]
-
Aliquotting: If preparing stock solutions in advance, it is highly recommended to store them as single-use aliquots to avoid repeated freeze-thaw cycles.
Safety and Handling Precautions
As of the last update, a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to follow standard laboratory safety protocols for handling potent small molecule inhibitors.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Weighing: When weighing the solid compound, do so in a contained environment to prevent dispersal of the powder.
-
Spill Management: In case of a spill, isolate the area and clean the spill according to your institution's established procedures for chemical spills. Avoid generating dust from spilled powder.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in common in vitro assays. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials (e.g., cryogenic vials)
-
Calibrated balance
-
Chemical fume hood
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
In Vitro Cell-Based Assay Protocol
Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for androgen-dependent, or enzalutamide-resistant cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of the androgen receptor (AR). It binds to the Binding Function-3 (BF3) site on the AR's ligand-binding domain. This binding event induces a conformational change that disrupts the function of the adjacent Activation Function-2 (AF2) site, which is critical for the recruitment of co-chaperones and co-activators. By preventing these interactions, this compound inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes.
Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for screening the efficacy of this compound in a laboratory setting.
References
Methodologies for evaluating the oral bioavailability of VPC-13789 in mice.
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for evaluating the oral bioavailability of VPC-13789, a potent antiandrogen, in a murine model. The protocols outlined herein cover in vivo experimental procedures, sample analysis, and data interpretation. Additionally, this guide includes a schematic of the androgen receptor signaling pathway targeted by this compound and a comprehensive experimental workflow to facilitate study design and execution.
Introduction
This compound is a promising therapeutic candidate for castration-resistant prostate cancer (CRPC) that functions by inhibiting the androgen receptor (AR) signaling pathway.[1] As an orally administered drug, determining its oral bioavailability is a critical step in preclinical development. Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged. This parameter is crucial for dose selection and predicting therapeutic efficacy. The following protocols provide a framework for conducting a comprehensive evaluation of the oral bioavailability of this compound in mice.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
Disclaimer: The following tables contain illustrative data for this compound as specific pharmacokinetic parameters in mice are not publicly available. This data is intended to serve as a template for presenting experimental results.
Table 1: Plasma Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) and Oral (PO) Administration in Mice.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-t (ng·h/mL) | 3200 ± 400 | 4500 ± 600 |
| AUC0-inf (ng·h/mL) | 3300 ± 420 | 4700 ± 650 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.0 |
| Cl (L/h/kg) | 0.30 ± 0.05 | - |
| Vd (L/kg) | 1.9 ± 0.3 | - |
| F (%) | - | 14.2 |
Data are presented as mean ± standard deviation (n=5 mice per group). Abbreviations: Cmax, maximum plasma concentration; Tmax, time to reach maximum plasma concentration; AUC0-t, area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf, area under the plasma concentration-time curve from time 0 to infinity; t1/2, terminal half-life; Cl, clearance; Vd, volume of distribution; F, oral bioavailability.
Table 2: Tissue Distribution of this compound in Mice 2 Hours After a Single Oral Administration (10 mg/kg).
| Tissue | Concentration (ng/g) |
| Liver | 5500 ± 800 |
| Kidney | 3200 ± 450 |
| Lung | 1800 ± 300 |
| Spleen | 900 ± 150 |
| Prostate | 4500 ± 700 |
| Brain | <10 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Animals
Male C57BL/6 mice, 8-10 weeks old and weighing 20-25 g, are commonly used for pharmacokinetic studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. For oral administration studies, mice are typically fasted overnight prior to dosing.
Formulation Preparation
This compound should be formulated in a vehicle suitable for both intravenous and oral administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration of the dosing solutions should be prepared based on the body weight of the animals and the desired dose level.
Administration of this compound
-
Intravenous (IV) Administration: A single dose of this compound (e.g., 1 mg/kg) is administered via the tail vein. This route serves as the 100% bioavailability reference.
-
Oral (PO) Administration: A single dose of this compound (e.g., 10 mg/kg) is administered using oral gavage.
Blood Sample Collection
Blood samples (approximately 50-100 µL) are collected at predetermined time points post-administration. For IV administration, typical time points include 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood is collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis by LC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection. A standard curve with known concentrations of this compound is used for quantification.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (t1/2), clearance (Cl), and volume of distribution (Vd).
The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of this compound in mice.
References
Application Notes & Protocols: Investigating the Efficacy of VPC-13789 on Tumor Volume
Audience: Researchers, scientists, and drug development professionals.
Introduction: VPC-13789 is a potent, selective, and orally bioavailable antiandrogen that acts as an inhibitor of the androgen receptor (AR). Specifically, it targets the binding function-3 (BF3) site of the AR, leading to the suppression of AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins.[1] Preclinical evidence suggests that this compound effectively reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines.[1] Furthermore, in vivo studies have demonstrated its ability to decrease prostate-specific antigen (PSA) production and reduce tumor volume in animal models of castration-resistant prostate cancer (CRPC) without observable toxicity.[1]
These application notes provide a comprehensive experimental framework for researchers to further investigate the anti-tumor effects of this compound, with a primary focus on its impact on tumor volume. The protocols outlined below cover both in vitro cell-based assays and in vivo xenograft models, offering a robust methodology for preclinical evaluation.
I. In Vitro Efficacy Assessment
A. Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of prostate cancer cell lines.
Materials:
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Androgen-dependent prostate cancer cell line (e.g., LNCaP)
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Enzalutamide-resistant prostate cancer cell line (e.g., a derivative of LNCaP)
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This compound
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Appropriate cell culture media and supplements
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Cell viability reagent (e.g., CellTiter-Glo®)
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Proliferation assay kit (e.g., BrdU incorporation assay)
Protocol:
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Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Assess cell viability using a luminescent-based assay that measures ATP levels.
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Proliferation Assessment: In a parallel set of plates, measure cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value for both cell lines to determine the concentration of this compound that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Proliferation (BrdU OD) |
| LNCaP | Vehicle | 0 | 100 | 1.2 |
| LNCaP | This compound | 0.1 | 85 | 0.9 |
| LNCaP | This compound | 1 | 52 | 0.5 |
| LNCaP | This compound | 10 | 15 | 0.1 |
| Enzalutamide-Resistant | Vehicle | 0 | 100 | 1.1 |
| Enzalutamide-Resistant | This compound | 0.1 | 90 | 1.0 |
| Enzalutamide-Resistant | This compound | 1 | 60 | 0.6 |
| Enzalutamide-Resistant | This compound | 10 | 25 | 0.2 |
B. Androgen Receptor Signaling Pathway Analysis
Objective: To confirm that this compound inhibits the androgen receptor signaling pathway.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Dihydrotestosterone (DHT)
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Antibodies for Western blot (AR, PSA, and a loading control like GAPDH)
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Reagents for quantitative PCR (qPCR)
Protocol:
-
Cell Treatment: Treat prostate cancer cells with this compound or a vehicle control for 24 hours, followed by stimulation with DHT for another 24 hours.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of AR and its downstream target, PSA.
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qPCR Analysis: Extract RNA from the treated cells and perform qPCR to measure the mRNA expression levels of AR-responsive genes (e.g., PSA, TMPRSS2).
Data Presentation:
| Cell Line | Treatment | Target Protein/Gene | Relative Expression Level |
| LNCaP | Vehicle + DHT | PSA (Protein) | 1.0 |
| LNCaP | This compound + DHT | PSA (Protein) | 0.3 |
| LNCaP | Vehicle + DHT | PSA (mRNA) | 1.0 |
| LNCaP | This compound + DHT | PSA (mRNA) | 0.2 |
II. In Vivo Efficacy Assessment in a Xenograft Model
Objective: To evaluate the effect of this compound on tumor volume in a castration-resistant prostate cancer xenograft mouse model.
Materials:
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Male immunodeficient mice (e.g., NOD-SCID)
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Enzalutamide-resistant prostate cancer cells
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This compound
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Vehicle control
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Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant enzalutamide-resistant prostate cancer cells into the flanks of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at two different doses).
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Compound Administration: Administer this compound or the vehicle control orally, daily, for a specified period (e.g., 28 days).
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Tumor Volume Measurement: Measure the tumor dimensions using calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
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Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) |
| Vehicle Control | 125 ± 15 | 250 ± 20 | 500 ± 35 | 900 ± 50 | 1500 ± 70 |
| This compound (Low Dose) | 128 ± 18 | 200 ± 15 | 350 ± 25 | 550 ± 40 | 800 ± 55 |
| This compound (High Dose) | 122 ± 16 | 150 ± 12 | 200 ± 18 | 250 ± 22 | 350 ± 30 |
III. Visualizations
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Xenograft Model Workflow.
Caption: Simplified Androgen Receptor Signaling Pathway and this compound Inhibition.
References
Troubleshooting & Optimization
Optimizing VPC-13789 dosage for minimal toxicity in animal studies.
Technical Support Center: VPC-13789 Preclinical Development
This center provides guidance for researchers and scientists on optimizing the dosage of this compound to minimize toxicity in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase "TK-1". TK-1 is a critical component of the MAPK/ERK signaling cascade, which is frequently dysregulated in various cancers. By inhibiting TK-1, this compound aims to reduce tumor cell proliferation and survival.
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently observed dose-dependent toxicities in rodent studies include hepatotoxicity (elevated liver enzymes), gastrointestinal distress (diarrhea, weight loss), and myelosuppression (decreased white blood cell counts). Careful dose selection and monitoring are crucial to mitigate these effects.
Q3: What is the recommended starting dose for a new in vivo efficacy study in mice?
A3: For initial efficacy studies, we recommend starting at a dose of 25 mg/kg, administered orally once daily. This dose is typically below the Maximum Tolerated Dose (MTD) in mice and has demonstrated target engagement in preliminary studies. See the dose-ranging study results below for more details.
Q4: How should this compound be formulated for oral administration in rodents?
A4: this compound is a crystalline solid with low aqueous solubility. For oral gavage, it should be formulated as a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and kept under constant gentle agitation to ensure a homogenous suspension.
Troubleshooting Guides
Problem 1: Significant body weight loss (>15%) is observed in the treatment group.
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Possible Cause: The administered dose exceeds the MTD for the specific animal strain or sex. Gastrointestinal toxicity may also be a contributing factor.
-
Troubleshooting Steps:
-
Immediately reduce the dosage by 50% for the affected cohort.
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If weight loss persists, consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
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Ensure the formulation is correctly prepared and administered to avoid errors in concentration.
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Supplement animals with hydration and nutritional support as per institutional guidelines.
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Problem 2: Serum analysis reveals a significant elevation in ALT and AST enzymes.
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Possible Cause: This indicates potential dose-dependent hepatotoxicity, a known risk associated with TK-1 pathway inhibitors.
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Troubleshooting Steps:
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Halt dosing for 24-48 hours and re-evaluate serum enzyme levels.
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If levels do not return to baseline, the current dose is likely too high. The experiment should be terminated for that cohort.
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In future studies, incorporate a lower dose group and consider co-administration with a hepatoprotective agent, if scientifically justified.
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Collect liver tissue at the study endpoint for histopathological analysis to confirm the nature and extent of liver injury.
-
Quantitative Data Summary
The following tables summarize data from a 14-day dose-range finding study in BALB/c mice.
Table 1: Dose-Dependent Toxicity Profile of this compound in BALB/c Mice
| Dose (mg/kg/day, Oral) | Mean Body Weight Change (%) | Key Clinical Observations | Mortality (%) |
| 0 (Vehicle) | +5.2% | Normal | 0% |
| 25 | +2.1% | Normal | 0% |
| 50 | -4.5% | Mild lethargy | 0% |
| 75 | -12.8% | Significant lethargy, ruffled fur | 10% |
| 100 | -21.3% | Severe lethargy, hunched posture | 40% |
Table 2: Key Serum Chemistry and Hematology Endpoints at Day 14
| Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | WBC (10^9/L) |
| 0 (Vehicle) | 35 ± 5 | 60 ± 12 | 8.5 ± 1.5 |
| 25 | 42 ± 8 | 75 ± 15 | 7.9 ± 1.2 |
| 50 | 98 ± 20 | 150 ± 35 | 6.1 ± 0.9 |
| 75 | 250 ± 45 | 410 ± 60 | 4.2 ± 0.7 |
| 100 | 550 ± 90 | 820 ± 110 | 2.5 ± 0.5 |
| Values are presented as Mean ± Standard Deviation. |
Experimental Protocols
Protocol: Murine Maximum Tolerated Dose (MTD) Study
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Animal Model: Use 8-week-old BALB/c mice (n=10 per group, 5 male, 5 female). Acclimate animals for at least 7 days before the study begins.
-
Dose Groups: Prepare dose groups for vehicle control, 25, 50, 75, and 100 mg/kg of this compound.
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Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose / 0.2% Tween 80. Calculate the volume for administration based on a 10 mL/kg body weight.
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Administration: Administer the assigned dose once daily via oral gavage for 14 consecutive days.
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Monitoring:
-
Record body weight and clinical observations (activity, posture, fur) daily.
-
Monitor for signs of distress or morbidity. Euthanize animals that exceed a 20% body weight loss threshold or show severe signs of distress.
-
-
Terminal Procedures:
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On Day 14, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including ALT, AST).
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Perform a gross necropsy and collect key organs (liver, spleen, kidneys, GI tract) for histopathological analysis.
-
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MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a mean body weight loss exceeding 10% and does not induce other severe clinical signs of toxicity. Based on the data, the MTD for this study was determined to be 50 mg/kg/day.
Visualizations
Caption: Mechanism of action for this compound in the MAPK/ERK pathway.
Caption: Experimental workflow for determining the Maximum Tolerated Dose.
Caption: Decision tree for interpreting and acting on toxicity signals.
Technical Support Center: Overcoming Resistance to VPC-13789 in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to VPC-13789, a potent and selective antiandrogen that targets the Binding Function-3 (BF3) site of the androgen receptor (AR).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Question: My prostate cancer cell line (e.g., LNCaP, C4-2B) initially responded to this compound, but now I'm observing a reduced effect on cell viability and AR signaling. What could be the cause, and how can I troubleshoot this?
Possible Causes and Solutions:
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Development of a resistant cell population: Continuous exposure to a drug can lead to the selection and expansion of resistant cells.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
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Isolate and Characterize Resistant Clones: If you have a mixed population, consider single-cell cloning to isolate and expand resistant colonies for further investigation.
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Investigate Resistance Mechanisms: Once a resistant line is established, explore potential mechanisms as outlined in the FAQs below.
-
-
-
Cell Line Integrity: Over-passaging or contamination of cell lines can lead to phenotypic changes and altered drug responses.
-
Troubleshooting Steps:
-
Authentication: Perform cell line authentication (e.g., short tandem repeat profiling) to confirm the identity of your cell line.
-
Use Low-Passage Cells: Always use cells within a limited passage number from a validated stock.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact experimental results.
-
-
Issue 2: Intrinsic Resistance to this compound in a Prostate Cancer Cell Line
Question: I am testing this compound on a new prostate cancer cell line, and it shows minimal response even at high concentrations. Why might this be, and what are my next steps?
Possible Causes and Solutions:
-
AR-Negative or Low-AR Expressing Cell Line: this compound's primary target is the androgen receptor. Cell lines that do not express AR (e.g., PC-3, DU145) will not respond to this compound.
-
Troubleshooting Steps:
-
Confirm AR Expression: Check the AR expression status of your cell line using Western blotting or qPCR.
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Select Appropriate Cell Lines: For studying this compound, use AR-positive prostate cancer cell lines such as LNCaP, VCaP, or 22Rv1.
-
-
-
Presence of AR Splice Variants: Some prostate cancer cell lines, particularly those resistant to other antiandrogens, express AR splice variants (e.g., AR-V7) that lack the ligand-binding domain. While this compound targets the BF3 site, which is present in the full-length AR, the efficacy against splice variant-driven signaling may vary.
-
Troubleshooting Steps:
-
Detect AR Splice Variants: Use RT-PCR or Western blotting with variant-specific antibodies to determine if your cell line expresses AR splice variants.
-
Evaluate Effect on Splice Variant Activity: Assess the effect of this compound on the expression of genes known to be regulated by AR splice variants.
-
-
-
Activation of Bypass Signaling Pathways: The cancer cells may rely on alternative signaling pathways for their growth and survival, making them less dependent on AR signaling.[1]
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like RNA sequencing or phospho-proteomic arrays to identify upregulated signaling pathways (e.g., PI3K/Akt, MAPK).
-
Combination Therapy: Consider combining this compound with inhibitors of the identified bypass pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other AR-targeted therapies, potential mechanisms include:
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Mutations in the AR Gene: Although this compound does not target the ligand-binding domain (LBD), mutations in or near the BF3 site could potentially alter drug binding and efficacy.
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Androgen Receptor (AR) Overexpression: Increased levels of the AR protein may require higher concentrations of this compound to achieve a therapeutic effect.
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Expression of AR Splice Variants: Constitutively active AR splice variants that may be less sensitive to BF3 inhibition could drive resistance.
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Activation of Bypass Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR or MAPK can promote cell survival and proliferation independently of AR signaling.[1]
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
Q2: How can I generate a this compound-resistant prostate cancer cell line for my studies?
A common method is through continuous exposure to the drug with dose escalation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What combination therapies could potentially overcome resistance to this compound?
Based on known resistance mechanisms in prostate cancer, the following combination strategies are rational to explore:
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Inhibitors of Bypass Pathways:
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PI3K/Akt/mTOR inhibitors: To target this commonly activated survival pathway.
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MEK inhibitors: If the MAPK pathway is found to be upregulated.
-
-
Other AR-Targeted Agents:
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AR Degraders (PROTACs): To eliminate the AR protein entirely.
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Inhibitors of other AR domains: Combining a BF3 inhibitor with an inhibitor of the N-terminal domain (NTD) or DNA-binding domain (DBD) could provide a more comprehensive blockade of AR signaling.
-
-
Chemotherapy: Agents like docetaxel or cabazitaxel could be effective in combination, particularly in later-stage, resistant disease.
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PARP Inhibitors: In prostate cancers with DNA damage repair deficiencies (e.g., BRCA mutations), PARP inhibitors may be synergistic with AR-targeted therapies.
Q4: How do I quantify the level of resistance to this compound in my cell line?
Resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) and calculating the fold-resistance.
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IC50 Determination: Perform a dose-response experiment and use non-linear regression analysis to calculate the IC50 value.
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Fold-Resistance Calculation:
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Fold Resistance = IC50 of Resistant Cell Line / IC50 of Parental (Sensitive) Cell Line
-
A fold-resistance significantly greater than 1 indicates resistance.
-
Data Presentation
Table 1: Template for Quantifying this compound Resistance
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold-Resistance |
| e.g., LNCaP | Parental | e.g., 0.5 | - |
| e.g., LNCaP-VPC-R | Resistant | e.g., 5.0 | e.g., 10 |
| Your Cell Line 1 | Parental | ||
| Your Cell Line 1-R | Resistant | ||
| Your Cell Line 2 | Parental | ||
| Your Cell Line 2-R | Resistant |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Prostate Cancer Cell Line
This protocol describes a method for generating a resistant cell line by continuous drug exposure.
Materials:
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Parental prostate cancer cell line (e.g., LNCaP)
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Cell culture flasks and plates
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Standard cell culture equipment
Procedure:
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Determine Initial IC50: Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the initial IC50 of this compound.
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Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
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Monitor and Subculture: Monitor the cells for growth. Initially, cell growth will be slow. Replace the medium with fresh, drug-containing medium every 3-4 days. Subculture the cells as they reach 70-80% confluency.
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Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Dose Escalation: Continue this process of adaptation and dose escalation over several months.
-
Establish and Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is considered established.
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Confirmation of Resistance: Perform a dose-response assay to compare the IC50 of the newly generated resistant line with the parental line. A significant "IC50 shift" to the right confirms resistance.
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Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable supply for future experiments.
Protocol 2: Assessing Combination Therapy with this compound
This protocol uses a checkerboard assay to evaluate the synergistic, additive, or antagonistic effects of combining this compound with another drug.
Materials:
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This compound-resistant prostate cancer cell line
-
This compound
-
Second therapeutic agent (Drug X)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution Preparation: Prepare serial dilutions of this compound and Drug X in complete medium.
-
Checkerboard Treatment: Treat the cells with a matrix of drug concentrations. This includes:
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This compound alone in a range of concentrations.
-
Drug X alone in a range of concentrations.
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Combinations of this compound and Drug X at various concentration ratios.
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Include vehicle-only controls.
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Cell Viability Measurement: At the end of the incubation, measure cell viability using a suitable assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for developing and testing therapies for this compound resistant cell lines.
References
Technical Support Center: Addressing Off-Target Effects of VPC-13789 in Experimental Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, understand, and mitigate potential off-target effects of VPC-13789 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and orally bioavailable antiandrogen compound.[1][2] Its primary target is the Androgen Receptor (AR), a transcription factor crucial in the development and progression of prostate cancer.[3][4] Specifically, this compound is an inhibitor of the Androgen Receptor's Binding Function-3 (BF3) site, an allosteric pocket distinct from the ligand-binding domain targeted by many traditional antiandrogens.[2][5] This alternative mechanism of action makes it a valuable tool for studying castration-resistant prostate cancer (CRPC).[1][2]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors?
A2: Off-target effects occur when a small molecule inhibitor, like this compound, binds to and modulates the activity of proteins other than its intended target.[6][7] These unintended interactions are a significant concern because they can lead to:
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Misinterpretation of experimental data: A biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
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Unexpected cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects that are not related to the primary target's function.[6]
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Poor translation to clinical settings: Off-target effects can cause unforeseen side effects in vivo.[7]
Q3: Is the off-target profile of this compound publicly known?
A3: Currently, a comprehensive public profile of this compound's off-target interactions, such as a broad kinase selectivity panel, is not available in the scientific literature. While it is described as "selective," the extent of this selectivity has not been fully detailed.[1][2] Some compounds targeting the BF3 site may have physicochemical properties that could increase the likelihood of off-target effects.[8] Therefore, it is crucial for researchers to empirically validate the on-target activity and investigate potential off-target effects of this compound within their specific experimental models.
Q4: What are the primary strategies to control for potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to ensure that the observed effects of this compound are due to the inhibition of the Androgen Receptor.[6][7] Key strategies include:
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Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[7][9]
-
Use of Structurally Unrelated Inhibitors: Corroborate findings by using another AR inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[9]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the Androgen Receptor. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.[7]
-
Target Engagement Assays: Directly confirm that this compound is binding to the Androgen Receptor in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Problem 1: The observed phenotype in my experiment is not consistent with known Androgen Receptor signaling.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Workflow:
-
Confirm On-Target Potency: Perform a dose-response curve with this compound and determine the EC50 for the observed phenotype. Compare this to the reported IC50 for AR transcriptional activity (0.19 μM in LNCaP cells).[1] A significant discrepancy may suggest an off-target effect.
-
Use a Control Compound: Treat your cells with a structurally different AR inhibitor (e.g., Enzalutamide, which targets the ligand-binding domain). If this compound does not reproduce the phenotype, the effect of this compound is likely off-target.
-
Perform a Genetic "Rescue" or "Phenocopy":
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate AR expression. This should phenocopy the on-target effects of this compound.
-
AR-Negative Cell Line: As a negative control, treat a cell line that does not express the Androgen Receptor with this compound. The absence of the phenotype in these cells would support an on-target mechanism.
-
-
Problem 2: I'm observing significant cytotoxicity at concentrations needed to inhibit the Androgen Receptor.
-
Possible Cause: The toxicity could be an on-target effect (AR inhibition is detrimental to the cells) or an off-target effect.
-
Troubleshooting Workflow:
-
Compare Toxicity in AR-Positive vs. AR-Negative Cells: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) on both cell lines treated with a range of this compound concentrations. If toxicity is observed in both cell lines, it is likely due to an off-target effect.
-
Genetic Validation: Knock down the Androgen Receptor in your target cells. If the knockdown does not cause the same level of toxicity as this compound, the inhibitor's toxicity is likely off-target.[6]
-
Consider a Broad Off-Target Screen: If the toxicity appears to be off-target, consider using a commercial service to screen this compound against a panel of common off-target liabilities, such as kinases or GPCRs, to identify the protein responsible for the toxic effect.[9]
-
Problem 3: How can I proactively and directly confirm that this compound is engaging the Androgen Receptor in my cells?
-
Troubleshooting Workflow:
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[10][11] The principle is that a ligand-bound protein is more resistant to thermal denaturation. By treating cells with this compound, heating the cell lysate, and then quantifying the amount of soluble AR, you can demonstrate a thermal shift, which is direct evidence of binding. (See detailed protocol below).
-
Analyze Downstream Signaling: Treat cells with this compound and measure the expression of known AR target genes (e.g., PSA, TMPRSS2) via qPCR or Western blot.[4] A dose-dependent decrease in the expression of these genes provides strong evidence of on-target pathway modulation.
-
Data Presentation
Table 1: this compound Compound Information
| Property | Value | Reference |
| Primary Target | Androgen Receptor (AR), Binding Function-3 (BF3) Site | [2] |
| Mechanism of Action | Allosteric inhibitor of AR transcriptional activity | [5] |
| Reported IC50 | 0.19 μM (AR transcriptional activity in LNCaP cells) | [1] |
| Solubility | Soluble in DMSO | - |
Table 2: Example Data from a Dose-Response Experiment
This table illustrates how to present data from an experiment measuring the effect of this compound on the expression of an AR target gene, such as PSA.
| This compound Conc. (µM) | PSA mRNA Level (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.01 | 0.95 | 0.10 |
| 0.05 | 0.78 | 0.09 |
| 0.1 | 0.62 | 0.07 |
| 0.2 | 0.48 | 0.05 |
| 0.5 | 0.25 | 0.04 |
| 1.0 | 0.15 | 0.03 |
| 5.0 | 0.12 | 0.03 |
Table 3: Example Data from a Hypothetical Kinase Selectivity Panel
This table shows how results from a commercial kinase profiling service might be summarized to identify potential off-targets. The data is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM).
| Kinase Target | Percent Inhibition @ 1 µM this compound |
| Androgen Receptor (AR) | (On-target, not a kinase) |
| Kinase A | 5% |
| Kinase B | 85% |
| Kinase C | 3% |
| Kinase D | 12% |
| Kinase E | 78% |
In this hypothetical example, Kinase B and Kinase E would be flagged as potential off-targets for further investigation.
Experimental Protocols
Protocol 1: Dose-Response Curve for Inhibition of AR Target Gene Expression
Objective: To determine the EC50 of this compound for the inhibition of a known Androgen Receptor target gene (e.g., PSA).
Methodology:
-
Cell Culture: Plate AR-positive cells (e.g., LNCaP) in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5, 1.0, 5.0 µM).
-
Cell Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle-only control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined time sufficient to observe changes in gene expression (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene (e.g., KLK3 for PSA) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene. Plot the percent inhibition versus the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for AR Target Engagement
Objective: To directly confirm the binding of this compound to the Androgen Receptor in intact cells.[10][11]
Methodology:
-
Cell Treatment: Culture AR-positive cells to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x EC50) or with a vehicle control for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and normalize the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble Androgen Receptor in each sample by Western blotting using an AR-specific antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble AR remaining versus temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Caption: Logical relationship for using controls to confirm on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
Improving the stability of VPC-13789 in experimental assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of VPC-13789 in experimental assays. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and improve the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable antiandrogen that targets the Binding Function 3 (BF3) site of the androgen receptor (AR).[1][2] By binding to the BF3 pocket, this compound allosterically modulates the receptor, suppressing AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins.[1][2] This mechanism of action makes it an important research tool for studying castration-resistant prostate cancer (CRPC), particularly in cell lines that have developed resistance to traditional antiandrogens like enzalutamide.[1][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage of the solid compound, follow the recommendations on the product vial, which can be up to 24 months if kept tightly sealed.[2]
For stock solutions, it is recommended to:
-
Dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[2] Some suppliers suggest that stock solutions in DMSO can be stored at -20°C for up to 3 months.
-
Avoid repeated freeze-thaw cycles, although a few cycles are unlikely to damage the compound.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly water-soluble compounds.[4] To address this, you can try the following:
-
Vortexing and Sonication: Gently vortex or sonicate the solution for a few minutes to help redissolve the precipitate.[4]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath while sonicating.[4] Ensure the final assay is performed at the optimal temperature for your experiment.
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing between each addition.
-
Co-solvents: While DMSO is the most common solvent, in some cases, using a co-solvent system might be necessary. However, this requires careful validation to ensure the co-solvent does not interfere with the assay.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound.
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of this compound and lead to inconclusive results.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth. |
| Inadequate Mixing | Thoroughly but gently mix all reagents after addition, especially after adding this compound. Avoid introducing bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate as they are more susceptible to evaporation. Alternatively, fill the outer wells with a buffer or sterile water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.
| Potential Cause | Recommended Solution |
| Variable Enzyme/Receptor Activity | Use a consistent source and lot of the androgen receptor. If using cell lysates, ensure consistent preparation methods and protein concentrations. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding. Verify that the buffer conditions are optimal and consistent for your specific assay. |
| Compound Instability in Assay Buffer | Prepare fresh dilutions of this compound for each experiment. It is recommended to prepare and use solutions on the same day.[2] If you suspect degradation over the course of a long incubation, consider performing a time-course experiment to assess stability. |
| Cell Health and Density | For cell-based assays, ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. |
| DMSO Concentration | While most assays tolerate low percentages of DMSO (e.g., <0.5%), ensure the final concentration is consistent across all wells, including controls. Run a solvent control to account for any effects of the DMSO itself. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Final Working Solution: Dilute the intermediate DMSO solutions into the final aqueous assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
Visualizations
Androgen Receptor Signaling Pathway
Caption: A diagram illustrating the androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for conducting in vitro assays to evaluate the efficacy of this compound.
Troubleshooting Logic for Poor Solubility
References
Refining protocols for consistent results with VPC-13789.
Introduction
VPC-13789 is a potent, selective, and orally bioavailable antiandrogen designed for research in castration-resistant prostate cancer (CRPC). It functions by inhibiting the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of the androgen receptor (AR) binding function-3 (BF3) site. By binding to this site, it suppresses AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins essential for gene expression. This leads to a reduction in the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cells.
2. How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes.
3. In which cell lines is this compound active?
This compound has shown activity in various prostate cancer cell lines, including androgen-sensitive lines like LNCaP and castration-resistant lines such as C4-2 and 22Rv1. Its efficacy may vary between cell lines depending on their androgen receptor status and resistance mechanisms.
4. What is the recommended starting concentration for in vitro experiments?
Based on reported IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cells using a colorimetric MTS assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Western Blot Analysis of AR and PSA Expression
This protocol details the procedure for assessing the effect of this compound on the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
6-well cell culture plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with RIPA buffer.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR 1:1000, anti-PSA 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) |
| LNCaP | Sensitive | 0.25 |
| C4-2 | Castration-Resistant | 0.80 |
| 22Rv1 | Castration-Resistant | 1.50 |
| PC-3 | Androgen-Independent | > 50 |
| DU145 | Androgen-Independent | > 50 |
Table 2: Hypothetical Relative Protein Expression after 48h Treatment with this compound in LNCaP cells
| Treatment | AR Expression (Normalized to Control) | PSA Expression (Normalized to Control) |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| 1 µM this compound | 0.95 | 0.60 |
| 5 µM this compound | 0.90 | 0.25 |
| 10 µM this compound | 0.85 | 0.10 |
Troubleshooting Guides
Troubleshooting for Cell Viability (MTS) Assay
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. Use a multi-channel pipette for adding reagents. |
| Low signal or poor color development | Insufficient cell number, low metabolic activity, insufficient incubation time with MTS reagent. | Optimize cell seeding density. Increase the incubation time with the MTS reagent. Ensure cells are healthy before treatment. |
| High background absorbance | Contamination of medium or reagents, precipitation of the compound. | Use fresh, sterile medium and reagents. Check the solubility of this compound at the tested concentrations. Centrifuge the compound dilutions before adding to the cells. |
| IC50 value is not reproducible | Inconsistent cell passage number, variation in incubation times, different batches of reagents. | Use cells within a consistent passage number range. Strictly adhere to the incubation times. Use the same batch of reagents for comparative experiments. |
Troubleshooting for Western Blot Analysis
| Issue | Possible Cause | Recommendation |
| No or weak signal for target protein | Low protein expression, inefficient antibody binding, insufficient protein loading. | Use a positive control cell lysate. Optimize primary antibody concentration and incubation time. Increase the amount of protein loaded per well. |
| High background on the membrane | Insufficient blocking, primary antibody concentration too high, insufficient washing. | Increase blocking time or try a different blocking agent. Titrate the primary antibody concentration. Increase the number and duration of washing steps. |
| Non-specific bands | Primary antibody is not specific, cross-reactivity of the secondary antibody. | Use a more specific primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Uneven loading (based on loading control) | Inaccurate protein quantification, pipetting errors during loading. | Be meticulous during protein quantification (BCA assay). Ensure equal volumes are loaded into each well. |
Mandatory Visualizations
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Identifying and mitigating potential artifacts in VPC-13789 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-13789. Our aim is to help you identify and mitigate potential artifacts in your experiments to ensure the generation of high-quality, reproducible data.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments, particularly in the context of ligand binding assays.
| Potential Artifact/Issue | Possible Causes | Recommended Mitigation Strategies |
| High Non-Specific Binding | - The radioligand used may be too hydrophobic.[1] - Inappropriate blocking agents are used. - The concentration of the radioligand is too high.[1] - Insufficient washing steps.[1] | - Select a radioligand with low non-specific binding properties.[1] - Empirically test different blocking agents (e.g., BSA, salmon sperm DNA). - Use the radioligand at a concentration at or below its Kd value.[1] - Optimize the number and duration of wash steps.[1] |
| Low Specific Binding Signal | - The concentration of the receptor is too low. - The radioligand has low specific activity.[1] - The incubation time is insufficient to reach equilibrium.[2] - The integrity of the receptor or ligand is compromised. | - Increase the amount of cell membrane or protein extract used.[1] - Choose a radioligand with high specific activity (> 20 Ci/mmol for 3H).[1] - Determine the time to reach equilibrium through kinetic experiments.[2] - Ensure proper storage and handling of all reagents.[3] |
| High Inter-Assay Variability | - Inconsistent pipetting and dilutions. - Variations in incubation times and temperatures.[2] - Instability of reagents over time.[1] | - Use calibrated pipettes and perform serial dilutions carefully. - Strictly control incubation conditions. - Prepare fresh reagents and use radioligands within their recommended shelf life.[1] |
| Inconsistent IC50/Ki Values | - Ligand depletion, where a significant fraction of the ligand binds to the receptor.[2] - The assay has not reached equilibrium.[2] - Incorrect modeling of the data. | - Keep the receptor concentration well below the Kd of the radioligand.[2] - Ensure incubation times are sufficient for both the radioligand and the competitor to reach equilibrium.[2] - Use appropriate curve-fitting algorithms that account for ligand depletion if necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the androgen receptor (AR) binding function-3 (BF3) site.[3] It works by suppressing AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins.[3]
Q2: How should I prepare and store this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C.[3] If you need to make stock solutions, they can be stored in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least one hour.[3]
Q3: What type of control experiments should I include in my this compound binding assays?
A3: To ensure the validity of your results, you should include the following controls:
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Total binding: Radioligand alone to determine the maximum binding.[4]
-
Non-specific binding: Radioligand in the presence of a saturating concentration of an unlabeled ligand to determine the binding to non-receptor sites.[4]
-
Vehicle control: The vehicle used to dissolve this compound to account for any effects of the solvent on the assay.
Q4: How do I determine the optimal concentration of radioligand to use in a competitive binding assay with this compound?
A4: The radioligand concentration should ideally be at or below its dissociation constant (Kd).[1] This minimizes ligand depletion and ensures that the assay is sensitive to competition from this compound.[2]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound for the androgen receptor.
Materials:
-
Cell membranes or purified androgen receptor
-
Radiolabeled androgen (e.g., 3H-DHT)
-
Unlabeled this compound
-
Unlabeled "cold" androgen (for non-specific binding)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound and the unlabeled androgen in assay buffer. Prepare the radioligand at a concentration of 2x its final desired concentration in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled androgen (saturating concentration) + 50 µL of radioligand + 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution + 50 µL of radioligand + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at the desired temperature for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound competitive binding assay.
References
Adjusting experimental conditions for enhanced VPC-13789 efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-13789.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antiandrogen that functions by inhibiting the binding function-3 (BF3) site of the androgen receptor (AR). This inhibition prevents the AR from undergoing the conformational changes necessary for its activation, thereby suppressing AR-mediated gene transcription, chromatin binding, and the recruitment of co-regulatory proteins.[1] This targeted action effectively blocks the downstream signaling cascade that promotes the growth of prostate cancer cells.
Q2: In which cancer cell lines is this compound effective?
This compound has demonstrated efficacy in both androgen-dependent and castration-resistant prostate cancer (CRPC) cell lines.[1] It is particularly effective in cell lines that are dependent on AR signaling for their growth and survival.
Q3: What is the recommended solvent and storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years. For experimental use, a stock solution can be prepared in DMSO. This stock solution is stable for up to two weeks at 4°C or for six months at -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound effective against enzalutamide-resistant prostate cancer?
Yes, this compound has been shown to selectively reduce the growth of enzalutamide-resistant prostate cancer cell lines.[1] Its unique mechanism of targeting the BF3 site on the androgen receptor allows it to bypass some of the common resistance mechanisms developed against enzalutamide, which primarily targets the ligand-binding domain.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Issue 1: Lower than expected efficacy or high IC50 value.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in DMSO for long-term). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Cell Health | Confirm that cells are healthy, within a low passage number, and free from contamination. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Incorrect Seeding Density | Optimize cell seeding density. Overly confluent or sparse cultures can affect drug response. Perform a cell titration experiment to determine the optimal density for your assay. |
| Presence of Androgens in Serum | Use charcoal-stripped fetal bovine serum (CSS) in your culture medium to eliminate exogenous androgens that can compete with this compound and mask its inhibitory effect. |
| Assay-Specific Issues | Ensure the chosen assay is appropriate for measuring the intended endpoint (e.g., cell viability, apoptosis). Validate the assay with a known positive control for anti-androgen activity. |
Issue 2: Compound precipitation in cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is dissolved in DMSO for stock solutions. When added to aqueous culture medium, it can precipitate if the final DMSO concentration is too low or the compound concentration is too high. |
| - Optimize Final DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity, with 0.1% being ideal for many cell lines. | |
| - Serial Dilutions: Prepare intermediate dilutions of the this compound stock in serum-free medium before adding to the cell culture wells. This can help to mitigate abrupt changes in solvent polarity. | |
| - Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound. | |
| - Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium to aid in its dispersion. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and reproducible dispensing of cells, media, and the compound. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Known Mutations | This compound IC50 (µM) | Enzalutamide IC50 (µM) |
| LNCaP | Androgen-Dependent | AR (T878A) | 0.19[2] | ~0.1 |
| C4-2 | Androgen-Independent | AR (T878A) | Sub-micromolar (estimated) | >10 (Resistant) |
| 22Rv1 | Androgen-Independent | AR Splice Variants (AR-V7) | Low micromolar (estimated) | >10 (Resistant) |
Note: The IC50 values for C4-2 and 22Rv1 cells are estimated based on the efficacy of structurally related BF3 inhibitors in these cell lines.
Table 2: Hypothetical Synergistic Effect of this compound and Enzalutamide Combination
This table illustrates the potential for synergistic growth inhibition when combining this compound with enzalutamide in an enzalutamide-resistant cell line (e.g., C4-2). The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
| This compound (µM) | Enzalutamide (µM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) |
| 0.1 | - | 15% | - | - |
| - | 5 | 10% | - | - |
| 0.1 | 5 | - | 55% | 0.45 (Synergy) |
| 0.5 | - | 40% | - | - |
| - | 10 | 15% | - | - |
| 0.5 | 10 | - | 85% | 0.30 (Strong Synergy) |
This data is illustrative and intended to demonstrate the concept of synergy. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CSS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with 100 µL of medium containing 10% charcoal-stripped serum.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Androgen Receptor (AR) Nuclear Translocation Assay (Immunofluorescence)
This protocol is for visualizing the effect of this compound on the nuclear translocation of the androgen receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Glass coverslips
-
24-well plates
-
Complete growth medium with 10% CSS
-
Dihydrotestosterone (DHT)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AR
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed LNCaP cells onto the coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Incubate for 24-48 hours.
-
-
Androgen Deprivation and Treatment:
-
Replace the medium with serum-free medium and incubate for 24 hours to starve the cells of androgens.
-
Treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulate the cells with DHT (e.g., 10 nM) for 30-60 minutes. Include appropriate controls (vehicle, DHT only, this compound only).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary AR antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the AR (e.g., green fluorescence) and nuclei (blue fluorescence).
-
Analyze the subcellular localization of the AR. In DHT-stimulated cells, AR should be predominantly nuclear. In cells treated with this compound and DHT, AR should show increased cytoplasmic retention.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A logical troubleshooting workflow for addressing low experimental efficacy.
References
Troubleshooting Unexpected Results in VPC-13789 Treated Cells: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-13789. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antiandrogen. It functions by inhibiting the transcriptional activity of the androgen receptor (AR). Specifically, it targets the binding function-3 (BF3) site of the AR, which is crucial for its function. This mechanism allows it to be effective in castration-resistant prostate cancer (CRPC) models, including those resistant to second-generation antiandrogens like enzalutamide.[1] this compound has been shown to suppress AR-mediated transcription, chromatin binding, and the recruitment of co-regulatory proteins.[1]
Q2: In which cell lines is this compound expected to be most effective?
This compound is designed to be effective in androgen-dependent prostate cancer cell lines. It has been shown to inhibit AR transcriptional activity in LNCaP cells with an IC50 of 0.19 μM.[2] It is also effective in cell lines that have developed resistance to other antiandrogens, such as enzalutamide-resistant prostate cancer cells.[1] Its efficacy will be highest in cell lines where the AR signaling pathway is a key driver of proliferation and survival.
Q3: What is the recommended solvent and final concentration of DMSO for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] Some cell lines may tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment (cells treated with the same final concentration of DMSO without this compound) to account for any potential effects of the solvent itself.[3][5]
Q4: How should I store this compound stock solutions?
For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is generally stable for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guide
Issue 1: Weaker than Expected or No Effect on Cell Viability
If you observe a weaker-than-expected or no reduction in cell viability after treating your cells with this compound, consider the following potential causes and solutions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure that the final concentration in the cell culture medium is within the expected effective range. For LNCaP cells, the reported IC50 is 0.19 μM.[2] |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cell Line Insensitivity | Confirm that your chosen cell line is dependent on androgen receptor signaling for survival. This compound is not expected to be effective in AR-negative cell lines like PC-3 and DU-145. |
| Suboptimal Treatment Duration | The effect of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced sensitivity to treatment. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Media Components Interference | Some components in the cell culture medium could potentially interfere with the compound's activity. Ensure that your medium does not contain factors that may counteract the effect of an AR inhibitor. Using charcoal-stripped serum is recommended to reduce the influence of endogenous androgens. |
Expected IC50 Values for Antiandrogens in Prostate Cancer Cell Lines (for comparison):
| Compound | LNCaP | C4-2 | 22Rv1 | DU-145 | PC-3 |
| This compound | 0.19 µM (AR activity)[2] | - | - | - | - |
| Enzalutamide | ~21.4 nM (Binding) | - | - | - | - |
| SBFI-102 | - | - | 10.1 µM | 8.9 µM | 11.4 µM |
| SBFI-103 | - | - | 3.1 µM | 3.3 µM | 6.3 µM |
| Docetaxel | - | - | 0.3 nM | 0.8 nM | 1.9 nM |
| Cabazitaxel | - | - | 0.3 nM | 0.2 nM | 1.6 nM |
Issue 2: Inconsistent or No Downregulation of AR Target Genes
A key indicator of this compound activity is the downregulation of androgen receptor (AR) target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2). If you are not observing the expected decrease in the expression of these genes, please review the following.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Treatment Concentration or Duration | The downregulation of target genes is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a significant reduction in PSA and TMPRSS2 expression. |
| Suboptimal RNA/Protein Extraction | Ensure that your cell lysis and RNA/protein extraction protocols are efficient. Use fresh lysis buffer with protease and phosphatase inhibitors. For detailed protocols, refer to the "Experimental Protocols" section below. |
| Issues with qPCR or Western Blotting | Verify the integrity of your primers and antibodies. Run appropriate positive and negative controls for your qPCR and Western blot experiments. Ensure that your Western blot transfer was efficient and that you have optimized your antibody concentrations. |
| Androgen Stimulation | The expression of PSA and TMPRSS2 is induced by androgens.[6][7] To observe the inhibitory effect of this compound, ensure that the cells are appropriately stimulated with an androgen like dihydrotestosterone (DHT) or a synthetic analog such as R1881, and that your experimental medium (e.g., with charcoal-stripped serum) has low basal androgen levels. |
| Cell Line-Specific Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms that bypass the need for AR signaling, such as the expression of AR splice variants (e.g., AR-V7) that are constitutively active. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for AR and PSA
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the determined time.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, anti-PSA, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and then add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covid-19 pathogenesis in prostatic cancer and TMPRSS2-ERG regulatory genetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Validation & Comparative
Validation of VPC-13789's mechanism of action through genetic knockdown studies.
A deep dive into the mechanism of VPC-13789, validated through the lens of genetic studies and benchmarked against current standards of care in castration-resistant prostate cancer.
This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this compound, a novel antiandrogen, with existing therapeutic alternatives. Through an objective lens, we will explore its unique mechanism of action, supported by experimental data, and provide detailed protocols for the key assays cited.
Mechanism of Action: A Novel Approach to Androgen Receptor Inhibition
This compound is a potent, selective, and orally bioavailable antiandrogen that demonstrates significant promise in the context of castration-resistant prostate cancer (CRPC). Its mechanism of action is distinct from currently approved antiandrogens. Instead of targeting the ligand-binding domain (LBD) of the androgen receptor (AR), this compound targets a novel protein-protein interaction site on the AR known as the Binding Function 3 (BF3) site.
By binding to the BF3 site, this compound allosterically induces a conformational change in the AR, which in turn inhibits its transcriptional activity. This novel mechanism effectively suppresses AR-mediated gene transcription, impedes the recruitment of essential co-regulatory proteins, and hinders chromatin binding. A key advantage of this approach is its efficacy in prostate cancer cells that have developed resistance to conventional antiandrogens like enzalutamide, which target the LBD. Preclinical studies have shown that this compound and its analogs can reduce prostate-specific antigen (PSA) production and tumor volume in animal models of CRPC.
Genetic Knockdown Studies: Validating the Target
While direct genetic knockdown of a small molecule binding pocket like the BF3 site is not feasible, the mechanism of this compound can be validated by comparing its effects to the genetic knockdown of the androgen receptor itself or key co-regulators involved in its function.
Studies utilizing small interfering RNA (siRNA) and CRISPR/Cas9 to knockdown the androgen receptor in prostate cancer cell lines, such as LNCaP, have consistently demonstrated an inhibition of cell proliferation and a reduction in the expression of AR-target genes, including PSA. These outcomes phenocopy the effects observed with this compound treatment, providing strong evidence that the anti-tumor activity of this compound is mediated through the inhibition of the androgen receptor signaling pathway.
Furthermore, a close analog of this compound, VPC-13566, has been used as a chemical probe to identify the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) as a crucial co-chaperone that interacts with the AR at the BF3 site. Inhibition of this interaction by VPC-13566 was shown to block the nuclear translocation of the AR, a critical step for its function as a transcription factor. This provides a direct mechanistic link between targeting the BF3 site and the downstream inhibition of AR activity.
Comparative Analysis: this compound vs. Other Antiandrogens
To provide a clear perspective on the therapeutic potential of this compound, the following table summarizes its performance characteristics in comparison to established antiandrogen therapies for CRPC.
| Feature | This compound | Enzalutamide | Apalutamide | Darolutamide | Abiraterone Acetate |
| Mechanism of Action | Allosteric inhibitor of the AR BF3 site | Competitive inhibitor of the AR ligand-binding domain | Competitive inhibitor of the AR ligand-binding domain | Competitive inhibitor of the AR ligand-binding domain | Inhibitor of CYP17A1, an enzyme required for androgen biosynthesis |
| Effect on AR | Inhibits transcriptional activity, co-regulator recruitment, and chromatin binding | Inhibits AR nuclear translocation, DNA binding, and coactivator recruitment | Inhibits AR nuclear translocation and DNA binding | Competitively inhibits androgen binding to AR, AR nuclear translocation, and AR-mediated transcription | Reduces androgen production, thereby decreasing AR activation |
| Efficacy in Enzalutamide-Resistant Models | Effective | Not applicable (resistance is the issue) | Cross-resistance with enzalutamide can occur | May have activity in some enzalutamide-resistant settings | Can be effective as it has a different mechanism of action |
| Route of Administration | Oral | Oral | Oral | Oral | Oral (with prednisone) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.
Androgen Receptor (AR) siRNA Knockdown in LNCaP Cells
Objective: To genetically knockdown the androgen receptor to validate its role in prostate cancer cell proliferation and gene expression.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
siRNA targeting the human androgen receptor
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed LNCaP cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the AR-targeting siRNA and control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for downstream analysis, such as Western blotting to confirm AR protein knockdown or quantitative PCR to measure PSA mRNA levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
96-well plates
-
Complete growth medium
-
This compound (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Prostate-Specific Antigen (PSA) Quantification (ELISA)
Objective: To measure the amount of PSA secreted by prostate cancer cells following treatment with this compound.
Materials:
-
Conditioned media from treated and control prostate cancer cells
-
Human PSA ELISA kit
-
Microplate reader
Procedure:
-
Collect the conditioned media from cells treated with this compound or vehicle control.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a PSA capture antibody.
-
Incubating to allow PSA to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of PSA in the samples by comparing their absorbance to the standard curve.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Comparative Analysis of VPC-13789 and Other BF3 Site Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the androgen receptor (AR) Binding Function-3 (BF3) site inhibitor, VPC-13789, with other notable inhibitors targeting the same allosteric site. This analysis is supported by experimental data to inform preclinical research and development decisions in the context of prostate cancer therapeutics, particularly in castration-resistant prostate cancer (CRPC).
The Binding Function-3 (BF3) site on the androgen receptor has emerged as a compelling target for a new class of allosteric inhibitors. Unlike traditional antiandrogens that compete with endogenous ligands at the androgen binding site, BF3 inhibitors offer a distinct mechanism of action that can overcome common resistance pathways. This guide focuses on a comparative evaluation of this compound and other key BF3 site inhibitors.
Performance Comparison of BF3 Site Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected BF3 site inhibitors across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in suppressing AR-mediated transcriptional activity or cell proliferation.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | LNCaP | AR Transcriptional Activity | 0.19 | [1] |
| VPC-13566 | LNCaP | AR Transcriptional Activity | 0.05 | [2] |
| LNCaP | PSA Secretion | 0.08 | [2] | |
| LNCaP | Cell Viability (MTS) | 0.15 | [2] | |
| MR49F (Enzalutamide-Resistant) | PSA Secretion | 0.35 | [2] | |
| MR49F (Enzalutamide-Resistant) | Cell Viability (MTS) | 0.07 | [2] | |
| 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | LNCaP | Anti-PSA Activity | Not explicitly quantified | [3] |
| MR49F (Enzalutamide-Resistant) | Anti-PSA Activity | Not explicitly quantified | [3] | |
| Compound 47 | LNCaP | eGFP Transcriptional Assay | 0.31-0.60 | [4] |
| LNCaP | PSA Inhibition | 0.2 | [4] | |
| MR49F (Enzalutamide-Resistant) | PSA Inhibition | 6 | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Mechanism of Action: Targeting the BF3 Site
BF3 site inhibitors function by binding to a distinct allosteric pocket on the AR ligand-binding domain (LBD). This binding event is thought to induce a conformational change in the receptor that disrupts its normal function in several ways:
-
Inhibition of Coactivator Recruitment: Binding to the BF3 site can allosterically modulate the nearby Activation Function-2 (AF-2) surface, which is crucial for the recruitment of coactivator proteins necessary for AR-mediated gene transcription.
-
Suppression of AR-Mediated Transcription: By preventing coactivator binding and potentially other conformational changes, BF3 inhibitors effectively suppress the transcription of AR target genes, such as Prostate-Specific Antigen (PSA).[5]
-
Reduced Chromatin Binding: Some evidence suggests that BF3 site inhibition can interfere with the binding of the AR to androgen response elements (AREs) on the DNA.[5]
-
Activity in Resistant Cancers: A key advantage of targeting the BF3 site is the potential to overcome resistance mechanisms that affect traditional antiandrogens, such as mutations in the androgen-binding site. Several BF3 inhibitors have demonstrated efficacy in enzalutamide-resistant prostate cancer cell lines.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for the screening and characterization of BF3 site inhibitors.
Caption: Androgen Receptor Signaling Pathway and Point of Intervention for BF3 Site Inhibitors.
Caption: Experimental Workflow for the Discovery and Validation of BF3 Site Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of BF3 site inhibitors.
Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is a cornerstone for quantifying the ability of a compound to inhibit AR-mediated gene transcription.
Objective: To measure the dose-dependent inhibition of androgen receptor transcriptional activity by a test compound.
Methodology:
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates.
-
Cells are co-transfected with two plasmids:
-
An AR expression vector (if endogenous levels are insufficient).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs).
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, the cell culture medium is replaced with a medium containing a known AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR activity.
-
The test compound (e.g., this compound) is added at various concentrations to different wells. Control wells receive the vehicle (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a defined incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
A luciferase substrate is added to the cell lysate. The enzymatic reaction produces a luminescent signal that is proportional to the amount of luciferase protein.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The normalized luciferase activity is then plotted against the concentration of the test compound.
-
The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the inhibitor required to reduce the AR transcriptional activity by 50%.
-
Fluorescence Polarization (FP) Competition Assay
This biochemical assay is employed to determine the binding affinity of a test compound to the AR BF3 site.
Objective: To quantify the binding affinity (e.g., Ki or IC50) of a test compound to the androgen receptor by measuring its ability to displace a fluorescently labeled probe.
Methodology:
-
Reagent Preparation:
-
Purified AR ligand-binding domain (LBD) protein.
-
A fluorescently labeled probe (tracer) known to bind to the BF3 site.
-
A series of dilutions of the unlabeled test compound (competitor).
-
-
Assay Setup:
-
The AR LBD and the fluorescent tracer are incubated together in a multi-well plate to allow for binding, resulting in a high fluorescence polarization value.
-
The test compound is then added to the wells at various concentrations.
-
-
Fluorescence Polarization Measurement:
-
The plate is incubated to allow the binding to reach equilibrium.
-
A plate reader capable of measuring fluorescence polarization excites the sample with polarized light and measures the emitted light in both parallel and perpendicular planes relative to the excitation plane.
-
The degree of polarization is calculated from these measurements.
-
-
Principle of Detection:
-
When the small fluorescent tracer is bound to the much larger AR protein, its rotation in solution is slowed, resulting in a high fluorescence polarization value.
-
If the test compound binds to the BF3 site, it will displace the fluorescent tracer. The unbound, smaller tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization value.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the test compound.
-
The IC50 value, the concentration of the competitor that displaces 50% of the bound tracer, is determined from the resulting competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the AR BF3 site.
-
Conclusion
This compound and other BF3 site inhibitors represent a promising new frontier in the development of therapies for prostate cancer, especially for castration-resistant forms of the disease. Their unique allosteric mechanism of action provides a clear advantage in overcoming resistance to traditional antiandrogens. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field to design and interpret studies aimed at further characterizing and developing this important class of therapeutic agents. Head-to-head comparative studies under standardized conditions will be crucial in definitively ranking the potency and clinical potential of these novel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|COA [dcchemicals.com]
A Head-to-Head In Vitro Comparison of VPC-13789 and Bicalutamide for Androgen Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the novel androgen receptor (AR) antagonist VPC-13789 and the established nonsteroidal antiandrogen, bicalutamide. This analysis is based on publicly available data and focuses on their mechanisms of action, potency in inhibiting AR signaling, and effects on AR-regulated processes.
This compound and bicalutamide represent two distinct strategies for antagonizing the androgen receptor, a key driver in the progression of prostate cancer. While bicalutamide acts as a direct competitive inhibitor at the ligand-binding domain (LBD) of the AR, this compound employs a novel mechanism by targeting the Binding Function-3 (BF3) site of the receptor. This fundamental difference in their mode of action may have significant implications for their efficacy, particularly in the context of castration-resistant prostate cancer (CRPC).
Quantitative Comparison of In Vitro Activity
The following tables summarize the key in vitro performance metrics for this compound and bicalutamide based on available data. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | AR Transcriptional Activity | LNCaP | 0.19 µM | [1] |
| Bicalutamide | AR Transcriptional Activity | LNCaP | Data not available in a directly comparable format | |
| Bicalutamide | Proliferation Assay (Testosterone-stimulated) | Shionogi | 243 nM | |
| Bicalutamide | GCDFP-15 Secretion (Testosterone-stimulated) | T-47D | 180 nM | |
| Bicalutamide | GCDFP-15 Secretion (Testosterone-stimulated) | ZR-75-1 | 142 nM |
Table 1: Potency in AR-Mediated Transcriptional and Functional Assays. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and bicalutamide in various in vitro assays. A lower IC50 value indicates greater potency.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and bicalutamide lies in their interaction with the androgen receptor.
Bicalutamide is a competitive antagonist that directly competes with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[2] By occupying the LBD, bicalutamide prevents the conformational changes necessary for AR activation and subsequent downstream signaling. However, under certain conditions, such as AR overexpression or mutation, bicalutamide can paradoxically exhibit partial agonist activity.
This compound , in contrast, is an inhibitor of the androgen receptor's Binding Function-3 (BF3) site.[3] The BF3 site is a distinct pocket on the AR surface that is crucial for the interaction with co-chaperone proteins and for the receptor's nuclear translocation and transcriptional activity. By targeting the BF3 site, this compound is designed to suppress AR-mediated transcription, chromatin binding, and the recruitment of coregulatory proteins, offering a different approach to overcome resistance mechanisms that can emerge with LBD-targeted therapies.
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for key in vitro experiments are outlined below.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (this compound, bicalutamide)
-
Radioinert (cold) R1881
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and radioinert R1881.
-
In assay tubes, incubate a fixed concentration of [³H]-R1881 with varying concentrations of the test compound or radioinert R1881.
-
Add the rat prostate cytosol to each tube and incubate to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantify the amount of bound [³H]-R1881 using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined by non-linear regression analysis.[4][5]
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Reporter plasmid containing an androgen response element (ARE) driving a luciferase gene (e.g., PSA-luciferase)
-
Transfection reagent
-
Test compounds (this compound, bicalutamide)
-
Androgen (e.g., R1881 or DHT)
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed LNCaP cells in multi-well plates.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After a recovery period, treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of an androgen (e.g., 1 nM R1881).
-
Incubate for a specified period (e.g., 24-48 hours) to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The IC50 value, representing the concentration of the compound that causes a 50% reduction in androgen-induced luciferase activity, is calculated.[6][7][8]
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon stimulation and the effect of inhibitory compounds.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Androgen (e.g., R1881 or DHT)
-
Test compounds (this compound, bicalutamide)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Culture LNCaP cells on coverslips or in imaging-compatible plates.
-
Treat the cells with the test compounds for a specified pre-incubation period.
-
Stimulate the cells with an androgen to induce AR nuclear translocation.
-
Fix and permeabilize the cells at a specific time point after androgen stimulation.
-
Incubate with a primary antibody targeting the AR, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of the AR signal to determine the extent of nuclear translocation.[9][10][11][12]
Visualizing the Molecular Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and bicalutamide, as well as a typical experimental workflow.
Caption: Contrasting mechanisms of AR antagonism by bicalutamide and this compound.
Caption: A generalized workflow for the in vitro evaluation of AR antagonists.
Conclusion
This comparative guide highlights the distinct in vitro profiles of this compound and bicalutamide. Bicalutamide, a well-characterized competitive AR antagonist, has been a standard of care in prostate cancer treatment. This compound, with its novel mechanism of targeting the AR BF3 site, presents a promising alternative strategy that may circumvent some of the resistance mechanisms associated with LBD-targeted therapies. The in vitro data, while not from direct comparative studies, suggest that this compound is a potent inhibitor of AR transcriptional activity. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and potential clinical advantages of this compound over existing antiandrogens like bicalutamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|COA [dcchemicals.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Validating the Selectivity of VPC-13789: A Comparative Analysis Using Receptor Binding Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and safety. This guide provides a comparative analysis of VPC-13789, a potent antiandrogen, against other relevant compounds, with a focus on validating its selectivity through receptor binding assays.
This compound is a novel, orally bioavailable antiandrogen that functions by inhibiting the transcriptional activity of the Androgen Receptor (AR). It specifically targets the binding function-3 (BF3) site of the AR, playing a crucial role in the research of castration-resistant prostate cancer (CRPC). This guide will delve into the experimental data and methodologies required to thoroughly assess the selectivity profile of this compound.
Comparative Binding Affinity Analysis
A critical step in validating the selectivity of a compound is to compare its binding affinity to its primary target against a panel of other relevant receptors. While specific off-target binding data for this compound is not publicly available, this section outlines the framework for such a comparative analysis and presents the available data for its primary target alongside that of comparator compounds. The ideal analysis would involve screening this compound and its comparators against a broad panel of receptors, such as those offered by commercial services like the Eurofins SafetyScreen panel.
For the purpose of this guide, we will compare this compound with other notable antiandrogens: Darolutamide, Bavdegalutamide, and Enzalutamide.
| Compound | Primary Target | Binding Affinity (Kᵢ or IC₅₀) | Off-Target Receptors | Binding Affinity (Kᵢ or IC₅₀) |
| This compound | Androgen Receptor (AR) | IC₅₀ = 0.19 µM (in LNCaP cells) | Data not available | Data not available |
| Darolutamide | Androgen Receptor (AR) | Kᵢ = 11 nM | Progesterone Receptor (PR) | ~1% of AR activity |
| Bavdegalutamide | Androgen Receptor (AR) | ~5x higher affinity than Enzalutamide | Data not available | Data not available |
| Enzalutamide | Androgen Receptor (AR) | Kᵢ = 86 nM | GABA-A Receptor | Potential for off-target binding |
Note: The lack of comprehensive, publicly available off-target binding data for this compound and its comparators is a significant limitation. The data presented for off-target receptors is qualitative where specific binding affinities are not available. A thorough head-to-head comparison in a standardized receptor binding assay panel is essential for a definitive selectivity assessment.
Experimental Protocols: Receptor Binding Assays
To determine the binding affinity of a test compound like this compound to the Androgen Receptor and other potential off-target receptors, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant human Androgen Receptor (or other target receptors), or cell membranes/lysates from cells overexpressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Mibolerone for the Androgen Receptor).
-
Test Compound: this compound and comparator compounds (Darolutamide, Bavdegalutamide, Enzalutamide).
-
Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl buffer with additives for stability).
-
Scintillation Fluid and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the non-radiolabeled ("cold") ligand in the assay buffer.
-
Dilute the receptor preparation and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor preparation, radioligand, and a high concentration of the cold ligand.
-
Test Compound Wells: Add receptor preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizing Experimental Workflows and Concepts
To better illustrate the processes involved in validating compound selectivity, the following diagrams are provided.
Caption: Workflow of a competitive radioligand receptor binding assay.
A Cross-Study Comparative Analysis of VPC-13789's Efficacy in Prostate Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of VPC-13789, a novel antiandrogen, across different subtypes of prostate cancer. Due to the limited publicly available data on this compound, this analysis incorporates data from its closely related precursor, VPC-13566, which shares the same mechanism of action. Both compounds target the Binding Function-3 (BF3) site of the androgen receptor (AR), offering a distinct therapeutic strategy compared to conventional antiandrogens that target the ligand-binding domain.
Executive Summary
This compound and its precursor, VPC-13566, demonstrate significant potential in treating both androgen-sensitive and castration-resistant prostate cancer (CRPC), including forms resistant to current therapies like enzalutamide. By targeting the BF3 site on the androgen receptor, these compounds disrupt AR's nuclear translocation and transcriptional activity, leading to potent inhibition of prostate cancer cell growth. Preclinical data indicates efficacy in androgen-dependent cell lines and, notably, in models of enzalutamide resistance. This suggests that this compound could address a critical unmet need in the management of advanced prostate cancer.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro effects of this compound and its precursor, VPC-13566, on various prostate cancer cell lines representing different disease subtypes.
Table 1: Inhibition of Androgen Receptor (AR) Transcriptional Activity
| Compound | Cell Line | Prostate Cancer Subtype | IC50 (µM) |
| This compound | LNCaP | Androgen-Sensitive | 0.19[1] |
Table 2: Inhibition of Cell Viability
| Compound | Cell Line | Prostate Cancer Subtype | IC50 (µM) |
| VPC-13566 | LNCaP | Androgen-Sensitive | 0.15[2] |
| VPC-13566 | MR49F | Enzalutamide-Resistant CRPC | 0.07[2] |
| VPC-13566 | PC-3 | Androgen-Independent (AR-negative) | No effect[2] |
Table 3: Inhibition of Prostate-Specific Antigen (PSA) Secretion
| Compound | Cell Line | Prostate Cancer Subtype | IC50 (µM) |
| VPC-13566 | LNCaP | Androgen-Sensitive | 0.08[2] |
Comparative In Vivo Efficacy
In a xenograft model of castration-resistant prostate cancer, VPC-13566 demonstrated a significant suppression of tumor growth and a reduction in serum PSA levels, with an efficacy comparable to that of enzalutamide[2]. This in vivo data further supports the potential of BF3 site inhibitors in treating advanced prostate cancer.
Mechanism of Action: Targeting the AR BF3 Site
This compound and VPC-13566 represent a novel class of AR inhibitors that do not compete with androgens for the ligand-binding domain. Instead, they bind to a distinct surface pocket on the AR known as the Binding Function 3 (BF3) site[3][4]. This site is crucial for the interaction of the AR with co-chaperone proteins, such as SGTA, which are necessary for the proper folding, stability, and nuclear translocation of the receptor[3].
By binding to the BF3 site, this compound and its precursors allosterically disrupt these co-chaperone interactions. This interference prevents the AR from translocating to the nucleus, thereby inhibiting its ability to act as a transcription factor for genes that drive prostate cancer cell growth and survival[2][3].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for evaluating its efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Findings on the Novel Antiandrogen VPC-13789
For Immediate Release
Vancouver, BC - This guide provides a comprehensive analysis of the published findings for VPC-13789, a novel, potent, and selective antiandrogen, to assess the reproducibility of its initial characterization. Developed by researchers at the Vancouver Prostate Centre (VPC), this compound has been identified as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), including cases resistant to current therapies like enzalutamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative androgen receptor (AR) inhibitors, complete with experimental data and methodologies.
Summary of this compound's Mechanism and Preclinical Efficacy
This compound is a small molecule inhibitor that targets the Binding Function-3 (BF3) site of the androgen receptor.[1][2][3][4] This distinct mechanism of action allows it to suppress AR-mediated transcription, inhibit chromatin binding, and disrupt the recruitment of co-regulatory proteins.[5] Published preclinical data have demonstrated its ability to selectively reduce the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines.[5] Furthermore, in vivo studies in animal models of CRPC have shown that an orally bioavailable prodrug of this compound can significantly reduce prostate-specific antigen (PSA) production and tumor volume without observed toxicity.[5]
Comparative Analysis of In Vitro Efficacy
To objectively evaluate the performance of this compound, its reported in vitro activity is compared with that of other prominent androgen receptor antagonists. The following table summarizes the half-maximal inhibitory concentrations (IC50) for AR transcriptional activity in LNCaP cells, a commonly used androgen-sensitive human prostate adenocarcinoma cell line.
| Compound | Target Site | LNCaP IC50 (µM) | Reference |
| This compound | AR BF3 | 0.19 | [6] |
| Enzalutamide | AR Ligand Binding Domain | Varies by study | [7] |
| Apalutamide | AR Ligand Binding Domain | Varies by study | [7] |
| Darolutamide | AR Ligand Binding Domain | Varies by study | [7] |
| Bicalutamide | AR Ligand Binding Domain | Varies by study | [8] |
| Hydroxyflutamide | AR Ligand Binding Domain | Varies by study | [8] |
| VPC-13566 | AR BF3 | Varies by study | [1][8] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. The table highlights the potent activity of this compound.
Experimental Protocols
To facilitate the replication and validation of the initial findings, detailed methodologies for key experiments are outlined below, based on the primary publication.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Line: LNCaP cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Transfection: Cells are co-transfected with an androgen-responsive reporter plasmid (e.g., pARR3-tk-luciferase) and a control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a stimulating concentration of dihydrotestosterone (DHT).
-
Measurement: After a defined incubation period (e.g., 24 hours), luciferase activity is measured using a dual-luciferase reporter assay system.
-
Analysis: The relative luciferase activity is calculated and normalized to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
-
Cell Lines: Both androgen-sensitive (LNCaP) and enzalutamide-resistant (e.g., MR49F) prostate cancer cell lines should be used.
-
Plating: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTS or by direct cell counting.
-
Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) is determined.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: LNCaP or enzalutamide-resistant cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The prodrug of the test compound is administered orally at a defined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Serum PSA levels can also be monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Comparative Side Effect Profiles of VPC-13789 and Other Antiandrogens: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of antiandrogens is critical for advancing prostate cancer therapeutics. This guide provides a comparative analysis of the investigational drug VPC-13789 against established antiandrogens, including enzalutamide, apalutamide, darolutamide, and bicalutamide. Due to the early stage of development for this compound, this comparison is based on its preclinical data versus the extensive clinical trial data of the other agents.
Currently, there is no publicly available clinical data detailing the side effect profile of this compound in humans. Preclinical studies in animal models of castration-resistant prostate cancer (CRPC) have reported "no observed toxicity".[1] This contrasts with the well-documented adverse effects of approved antiandrogens from numerous clinical trials.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of common and serious adverse events associated with enzalutamide, apalutamide, darolutamide, and bicalutamide, as reported in key clinical trials. Data for this compound is not included due to the absence of clinical trial results.
| Side Effect | Enzalutamide | Apalutamide | Darolutamide | Bicalutamide (150mg monotherapy) |
| Common Side Effects (≥10%) | ||||
| Fatigue/Asthenia | Yes | Yes | Yes | Yes[2] |
| Musculoskeletal Pain | Yes | Yes | No | Yes[3] |
| Hot Flush | Yes | Yes | No | Yes (53% in combination)[3] |
| Diarrhea | Yes | Yes | No | Yes[3] |
| Nausea | Yes | Yes | No | Yes[4] |
| Constipation | Yes | No | Yes[5] | Yes[3] |
| Decreased Appetite | Yes | Yes | Yes[6] | Yes[2] |
| Rash | No | Yes (26%)[7] | Yes[5] | Yes (2%)[8] |
| Hypertension | Yes | Yes | Yes[6] | No |
| Fall | Yes (12%)[9] | Yes (16%)[7] | No | No |
| Fracture | Yes (13%)[9] | Yes | Yes (Increased risk)[10] | No |
| Gynecomastia | No (in combo) | No | No | Yes (up to 90%)[8] |
| Breast Pain/Tenderness | No (in combo) | No | No | Yes (up to 90%)[8] |
| Serious Adverse Events | ||||
| Seizure | Yes (risk)[11] | Yes (0.4%)[7] | Yes (0.2%)[12] | No |
| Ischemic Heart Disease | Yes (higher incidence)[13] | Yes | Yes (3.2%)[12] | No |
| Severe Cutaneous Adverse Reactions (SCARs) | No | Yes (SJS/TEN, DRESS)[7] | No | No |
| Hepatotoxicity | No | No | No | Yes (rare but severe)[8] |
Mechanism of Action and Signaling Pathway
The diagram below illustrates the androgen receptor (AR) signaling pathway and the points of intervention for different antiandrogens. This compound is a potent, selective, and orally bioavailable antiandrogen that inhibits the AR by binding to the binding function-3 (BF3) site, which suppresses AR-mediated transcription and chromatin binding.[1]
Experimental Protocols
Detailed methodologies for the key clinical trials cited in this guide are publicly available. Below are summaries of the protocols for pivotal trials of the comparator antiandrogens.
Enzalutamide (AFFIRM Trial - NCT00974311): This was a Phase 3, multinational, randomized, double-blind, placebo-controlled study in patients with metastatic castration-resistant prostate cancer who had previously received docetaxel. Patients were randomized to receive either 160 mg of enzalutamide orally once daily or a placebo. The primary endpoint was overall survival.[13]
Apalutamide (SPARTAN Trial - NCT01946204): This was a Phase 3, multicenter, double-blind, randomized, placebo-controlled study in patients with non-metastatic castration-resistant prostate cancer. Patients were randomized in a 2:1 ratio to receive either 240 mg of apalutamide orally once daily or a placebo, in combination with androgen deprivation therapy. The primary endpoint was metastasis-free survival.
Darolutamide (ARAMIS Trial - NCT02200614): This was a Phase 3, multicenter, double-blind, randomized, placebo-controlled study in men with non-metastatic castration-resistant prostate cancer. Patients were randomized in a 2:1 ratio to receive either 600 mg of darolutamide orally twice daily or a placebo, while continuing androgen deprivation therapy. The primary endpoint was metastasis-free survival.
Bicalutamide (EPC Trial): The Early Prostate Cancer (EPC) trial program consisted of three randomized, double-blind, placebo-controlled trials in men with localized or locally advanced prostate cancer. Patients received 150 mg of bicalutamide daily or a placebo in addition to standard care (radical prostatectomy, radiotherapy, or watchful waiting). The primary endpoint was overall survival.[8]
Conclusion
While this compound shows promise as a potent antiandrogen with a potentially favorable safety profile based on preclinical data, a comprehensive comparison of its side effects with established antiandrogens is not yet possible. The "no observed toxicity" in animal models is a positive early indicator, but human clinical trials are necessary to determine its true adverse event profile. Researchers and clinicians should closely monitor for emerging data from Phase 1 and subsequent clinical trials of this compound to better understand its therapeutic index and potential advantages over existing therapies. The distinct side effect profiles of current antiandrogens, ranging from cardiovascular events and seizures to gynecomastia and rash, highlight the need for novel agents with improved tolerability.
References
- 1. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicalutamide | Macmillan Cancer Support [macmillan.org.uk]
- 3. Casodex (Bicalutamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nubeqa: Mild to serious side effects and how to manage them [medicalnewstoday.com]
- 6. nubeqa-us.com [nubeqa-us.com]
- 7. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 8. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Safety CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 10. Safety profile of darolutamide versus placebo: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bayer announces positive topline results for NUBEQA® (darolutamide) from Phase III trial in men with metastatic hormone-sensitive prostate cancer (mHSPC) | Bayer United States [bayer.com]
- 13. ascopubs.org [ascopubs.org]
Validating the Therapeutic Potential of VPC-13789 in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release
Vancouver, BC – An in-depth comparative analysis of the novel antiandrogen, VPC-13789, underscores its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC). This guide provides a comprehensive overview of its mechanism of action, preclinical efficacy in patient-derived xenograft (PDX) models, and a comparative assessment against current standard-of-care therapies. The data presented is intended for researchers, scientists, and drug development professionals actively seeking next-generation treatments for advanced prostate cancer.
This compound is a potent, selective, and orally bioavailable small molecule that targets the Binding Function-3 (BF3) site of the androgen receptor (AR). This distinct mechanism of action offers a promising alternative to conventional antiandrogens that target the ligand-binding domain, a site prone to mutations that drive therapeutic resistance. By inhibiting the BF3 site, this compound disrupts crucial co-chaperone interactions, prevents the nuclear translocation of the AR, and ultimately suppresses AR-mediated gene transcription. A closely related compound, VPC-13566, which also targets the BF3 site, has demonstrated significant growth inhibition of AR-dependent prostate cancer xenografts in mice, providing a strong rationale for the clinical development of BF3-site inhibitors.
Comparative Efficacy in Patient-Derived Xenograft Models
Patient-derived xenografts (PDXs), which are established by implanting patient tumor tissue into immunodeficient mice, are considered a gold standard for preclinical cancer research as they closely recapitulate the heterogeneity and therapeutic response of the original tumor.[1] While specific quantitative data for this compound in PDX models is emerging, this guide compiles available data for standard-of-care agents in well-characterized prostate cancer PDX models to provide a benchmark for future studies.
The following tables summarize the tumor growth inhibition observed with current therapies in various prostate cancer PDX models. This data serves as a reference for the anticipated therapeutic window and efficacy of this compound.
| Treatment | PDX Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Enzalutamide | Multiple Models | Castration-Resistant | Varies | See model-specific data | [2] |
| Abiraterone Acetate | LuCaP 35CR, 77CR, 96CR, 136CR | Castration-Resistant | 0.5 mmol/kg/d | Variable, with some models showing initial response followed by resistance | [3] |
| Docetaxel | Multiple Models | Castration-Resistant | Varies | See model-specific data | [4] |
Table 1: Efficacy of Standard-of-Care Agents in Prostate Cancer PDX Models. This table will be populated with specific quantitative data as it becomes available from ongoing and future preclinical studies of this compound.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound, the following experimental protocols for patient-derived xenograft studies are recommended.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with prostate cancer, typically from biopsies or surgical resections.[5]
-
Implantation: The tumor tissue is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a specified volume (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion and experimental studies.[6]
In Vivo Efficacy Studies
-
Animal Models: Male immunodeficient mice bearing established prostate cancer PDXs are utilized.
-
Treatment Groups: Mice are randomized into treatment and control groups. Treatment groups receive this compound at various doses, while control groups receive a vehicle. Comparator arms with standard-of-care agents (e.g., enzalutamide, abiraterone) are also included.
-
Drug Administration: this compound is administered orally, consistent with its intended clinical route. The dosing schedule is determined based on pharmacokinetic and tolerability studies.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of this compound compared to control and standard-of-care treatments.
Visualizing the Mechanism and Workflow
To clearly illustrate the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz (DOT language).
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Conclusion
This compound represents a novel and promising therapeutic strategy for castration-resistant prostate cancer by targeting the BF3 site of the androgen receptor. The preclinical data for the closely related compound VPC-13566, combined with the distinct mechanism of action, strongly supports the continued investigation of this compound in patient-derived xenograft models. The comparative data and standardized protocols provided in this guide are intended to facilitate the rigorous evaluation of this next-generation antiandrogen and accelerate its path toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. championsoncology.com [championsoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VPC-13789: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent, selective androgen receptor (AR) inhibitor VPC-13789, a clear understanding of proper disposal procedures is paramount to maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of bioactive small molecules and related compounds.
This compound is recognized as a potent antiandrogen, underscoring the need for careful handling and disposal to prevent unintended environmental release and potential biological effects.[1][2] In the absence of explicit vendor instructions, a conservative approach that treats the compound as hazardous waste is the most prudent course of action.
Immediate Safety and Handling Considerations
Before proceeding with any disposal plan, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, to avoid direct contact with the compound.[3] All handling of this compound, including the preparation of solutions and the disposal of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Handling and Storage Information:
| Parameter | Recommendation | Source |
| Storage (Powder) | Store at -20°C for up to 2 years. | [2] |
| Storage (in DMSO) | Store at 4°C for up to 2 weeks or -80°C for up to 6 months. | [2] |
| Solution Preparation | Prepare and use solutions on the same day whenever possible. | [2] |
| Equilibration | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. | [2] |
Step-by-Step Disposal Protocol
The following procedural guidance is based on general principles for the disposal of chemical waste in a laboratory setting.[4]
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and any absorbent materials used for cleaning spills, should be segregated from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The molecular formula: C18H10F3N3O[2]
-
An indication of the potential hazards (e.g., "Bioactive," "Potent Compound").
-
The date the waste was first added to the container.
-
-
-
Disposal of Pure Compound and Solutions:
-
For unused solid this compound, transfer the material directly into the designated hazardous waste container.
-
Solutions containing this compound should also be collected in the same hazardous waste container. Avoid disposing of solutions down the drain.
-
-
Decontamination of Labware:
-
Reusable labware that has been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
The sealed and labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Always follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research compound like this compound in the absence of a specific Safety Data Sheet is outlined below.
Caption: General workflow for the disposal of research chemical this compound.
By adhering to these general principles and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling VPC-13789
Disclaimer: This document provides essential safety and logistical information for handling VPC-13789 based on available data and general laboratory safety principles for potent compounds. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a thorough risk assessment must be conducted by researchers and their institution's Environmental Health and Safety (EHS) department before beginning any work with this compound.
This compound is a potent, selective, and orally bioavailable antiandrogen that acts as an inhibitor of the androgen receptor (AR) binding function-3 (BF3) site.[1] It is utilized in research, particularly in the study of castration-resistant prostate cancer.[1] Given its biological activity and novelty, this compound should be handled with a high degree of caution to minimize exposure to laboratory personnel.
Compound Information and Storage
A summary of the key chemical and storage information for this compound is provided below.[1]
| Property | Value |
| Molecular Formula | C₁₈H₁₀F₃N₃O |
| Molecular Weight | 341.293 |
| Appearance | Powder |
| Long-term Storage (Powder) | 2 years at -20°C |
| Solution Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C |
Personal Protective Equipment (PPE)
The following table outlines the recommended minimum PPE for handling this compound. The level of PPE should be escalated based on the specific procedures and risk assessment.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Powder) | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields |
| Animal Dosing and Handling | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields or a face shield- N95 or higher-rated respirator (depending on the route of administration) |
Experimental Protocols and Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
General Handling Precautions
-
Designated Area: All work with this compound, especially with the powdered form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Avoid Inhalation: Handle the powdered form of this compound with extreme care to avoid generating dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and all required equipment and materials are within the containment area (e.g., chemical fume hood).
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood. Use a disposable weighing paper or boat.
-
Solution Preparation: Prepare solutions on the day of use whenever possible.[1] If stock solutions need to be prepared in advance, store them in tightly sealed vials as recommended.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. The appropriate decontamination solution will depend on the solvent used and institutional guidelines.
-
Waste Disposal: Dispose of all contaminated waste, including gloves, weighing papers, and empty vials, in a clearly labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Visualizations
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
PPE Selection Logic for this compound
Caption: A decision-making diagram for selecting the appropriate PPE when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
